molecular formula C19H17BrF4N6O6 B1139230 MK-8245 Trifluoroacetate CAS No. 1415559-41-9

MK-8245 Trifluoroacetate

Numéro de catalogue: B1139230
Numéro CAS: 1415559-41-9
Poids moléculaire: 581.3 g/mol
Clé InChI: LEBPCMXFQYATAK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MK-8245 trifluoroacetate is a liver-targeting inhibitor of stearoyl-CoA desaturase (SCD) with IC50 of 1 nM for human SCD1 and 3 nM for both rat SCD1 and mouse SCD1, with anti-diabetic and anti-dyslipidemic efficacy.IC50 value: 1 nM (hSCD1) [1]Target: SCD1in vitro: MK-8245, a phenoxy piperidine isoxazole derivative, has been identified as a potent and liver-specific SCD inhibitor. It contains a tetrazole acetic acid moiety, which is the key molecule for OATPs recognition and liver-targeting. MK-8245 displays similar potencies against human, rat and mouse SCD1 with IC50 values of 1 nM for human SCD1 and 3 nM for both rat SCD1 and mouse SCD1. MK-8245 exhibits a significant SCD inhibition in the rat hepatocyte assay which contains functional, active OATPs with IC50 of 68 nM, while being only weakly active in the HepG2 cell assay which is devoid of active OATPs with IC50 of ~1 μM. MK-8245 displays highly selective activity for the Δ-5 and Δ-6 desaturases (i.e., >100000 μM vs rat and human Δ5D and Δ6D as assessed in the HepG assay [1].in vivo: Administration of MK-8245 at 10 mg/kg in mice exhibits a tissue distribution profile concentrated in the liver. It shows a liver-to-Harderian gland ratio of 21, suggesting a high degree of liver-targeting compared to a systemically distributed compound with liver-to-Harderian gland ratio of 1.5. Oral dosing of MK-8245 in mice, rats, dogs, and rhesus monkeys demonstrates that MK-8245 is distributed mainly to the liver, with low exposure in tissues associated with potential adverse events. The liver-to-skin ratios are >30:1 in all four species. Administration of MK-8245 to eDIO mice before the glucose challenge improves glucose clearance in a dose-dependent manner with ED50 of 7 mg/kg.

Propriétés

IUPAC Name

2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN6O4.C2HF3O2/c18-12-2-1-10(19)7-13(12)28-11-3-5-24(6-4-11)15-8-14(29-22-15)17-20-23-25(21-17)9-16(26)27;3-2(4,5)1(6)7/h1-2,7-8,11H,3-6,9H2,(H,26,27);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBPCMXFQYATAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC(=C2)F)Br)C3=NOC(=C3)C4=NN(N=N4)CC(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrF4N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735343
Record name (5-{3-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-tetrazol-2-yl)acetic acid--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415559-41-9
Record name (5-{3-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-tetrazol-2-yl)acetic acid--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MK-8245 Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MK-8245 is a potent and selective inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme pivotal in lipid metabolism.[1][2][3] Developed as a liver-targeted therapeutic agent, it has been investigated for the treatment of metabolic disorders such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).[4][5][6] Its trifluoroacetate (B77799) salt form is a common preparation for research and development. The key innovation in the design of MK-8245 lies in its ability to selectively act in the liver, thereby minimizing the adverse effects associated with systemic SCD inhibition.[5][6]

Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

The primary mechanism of action of MK-8245 is the potent inhibition of Stearoyl-CoA Desaturase 1 (SCD1).[2][3] SCD1 is a critical rate-limiting enzyme located in the endoplasmic reticulum that catalyzes the introduction of a cis-double bond at the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA into oleoyl-CoA and palmitoleoyl-CoA, respectively.[3][7] These products, monounsaturated fatty acids (MUFAs), are essential components of triglycerides, cholesterol esters, and membrane phospholipids.

By inhibiting SCD1, MK-8245 decreases the biosynthesis of MUFAs. This alteration in the ratio of saturated to monounsaturated fatty acids has profound effects on cellular function and metabolism, particularly in the liver, which is a major site of de novo lipogenesis. The therapeutic benefits, such as improved glucose clearance and reduced lipid levels, stem from this targeted enzymatic blockade.[1][5]

Liver-Targeted Delivery via Organic Anion Transporting Polypeptides (OATPs)

A significant challenge in the development of SCD inhibitors has been the on-target adverse effects resulting from systemic inhibition, such as dry skin and eye issues.[5][6] MK-8245 was specifically designed to overcome this limitation by leveraging liver-specific organic anion transporting polypeptides (OATPs) for active transport into hepatocytes.[6][7]

This liver-targeting is achieved through a key structural feature: a tetrazole acetic acid moiety.[2] This acidic group is recognized by OATPs, which are highly expressed on the surface of liver cells, leading to the preferential uptake and accumulation of MK-8245 in the liver.[2][6] Consequently, the drug exhibits high potency in the target organ while maintaining low exposure in peripheral tissues like the skin and Harderian glands (an orbital gland in rodents used to assess potential eye-related side effects), thus establishing a wider therapeutic window.[1][2][6]

Quantitative Data

The potency and selectivity of MK-8245 have been characterized across various in vitro and in vivo models.

Table 1: In Vitro Inhibitory Potency (IC₅₀) of MK-8245 against SCD1

Species/Enzyme SourceIC₅₀ (nM)
Human SCD11[1][2]
Rat SCD13[1][2]
Mouse SCD13[1][2]

Table 2: In Vitro Selectivity and Liver-Specific Activity of MK-8245

AssayTarget/Cell LineIC₅₀ (nM)
Enzyme Selectivity Δ⁵-Desaturase>100,000[8]
Δ⁶-Desaturase>100,000[8]
Cell-Based Activity Rat Hepatocytes (OATP-functional)68[2]
HepG2 Cells (OATP-deficient)~1,000[2]
Antiviral Activity Hepatitis C Virus (HCV) Replication39.8[8]

Table 3: In Vivo Tissue Distribution and Efficacy in Mice

ParameterSpeciesDosageResult
Tissue DistributionMice10 mg/kgLiver-to-Harderian gland ratio of 21[2]
Mice, Rats, Dogs, Rhesus MonkeysOral DosingLiver-to-skin ratios >30:1[2]
Glucose ClearanceeDIO MiceDose-dependentImproved glucose clearance[1]
SCD Activity MarkerHigh-Fat Diet-Induced Obese Mice20-60 mg/kgReduced hepatic oleic acid to stearic acid ratio[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols based on the characterization of MK-8245.

Protocol 1: In Vitro SCD1 Enzyme Inhibition Assay
  • Source: Liver microsomes are prepared from human, rat, or mouse tissues as a source of SCD1 enzyme.

  • Substrate: Radiolabeled [¹⁴C]-stearoyl-CoA is used as the substrate.

  • Incubation: The microsomal preparation is incubated with the substrate, NADPH (as a cofactor), and varying concentrations of MK-8245.

  • Lipid Extraction: After incubation, total lipids are extracted from the reaction mixture using a solvent system like chloroform:methanol.

  • Separation: The monounsaturated (product) and saturated (substrate) fatty acids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of radiolabeled product is quantified using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Protocol 2: Cell-Based SCD Inhibition Assay (Hepatocytes vs. HepG2)
  • Cell Culture: Primary rat hepatocytes (which express functional OATPs) and HepG2 cells (which lack significant OATP activity) are cultured under standard conditions.

  • Tracer Incubation: Cells are incubated with a stable isotope-labeled fatty acid precursor, such as [¹³C]-acetate or [¹³C]-stearic acid, in the presence of varying concentrations of MK-8245.

  • Lipid Analysis: After a set period, cellular lipids are extracted. The fatty acid composition is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the ratio of newly synthesized [¹³C]-oleic acid to [¹³C]-stearic acid.

  • Comparison: The IC₅₀ values are calculated for both cell types. A significantly lower IC₅₀ in hepatocytes compared to HepG2 cells demonstrates OATP-dependent uptake and liver-specific activity.

Protocol 3: In Vivo Tissue Distribution Study
  • Animal Model: The study is conducted in relevant animal species, such as mice, rats, dogs, or rhesus monkeys.[2]

  • Dosing: A single oral dose of MK-8245 is administered to the animals.

  • Tissue Collection: At various time points post-dosing, animals are euthanized, and key tissues are collected, including liver, skin, Harderian gland, and blood/plasma.

  • Drug Quantification: The concentration of MK-8245 in each tissue is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Ratio Calculation: The tissue-to-plasma concentration ratios and specific tissue-to-tissue ratios (e.g., liver-to-skin) are calculated to assess the degree of liver-targeting and exposure in tissues associated with adverse effects.

Visualizations: Signaling Pathways and Experimental Workflows

SCD1_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Cellular Processes SFA_CoA Saturated Fatty Acyl-CoAs (e.g., Stearoyl-CoA) SCD1 SCD1 Enzyme SFA_CoA->SCD1 MUFA_CoA Monounsaturated Fatty Acyl-CoAs (e.g., Oleoyl-CoA) Lipid_Synthesis Synthesis of: - Triglycerides - Cholesterol Esters - Phospholipids MUFA_CoA->Lipid_Synthesis SCD1->MUFA_CoA + O2, NADPH - 2H2O, NADP+ MK8245 MK-8245 MK8245->SCD1 Inhibition

Caption: Biochemical pathway of SCD1-mediated fatty acid desaturation and its inhibition by MK-8245.

Liver_Targeting_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation Compound MK-8245 Hepatocytes Primary Hepatocytes (OATPs Present) Compound->Hepatocytes HepG2 HepG2 Cells (OATPs Deficient) Compound->HepG2 AnimalModel Animal Model (e.g., Mouse) Compound->AnimalModel Assay1 SCD Activity Assay Hepatocytes->Assay1 Assay2 SCD Activity Assay HepG2->Assay2 Result1 Potent Inhibition (Low IC50) Assay1->Result1 Result2 Weak Inhibition (High IC50) Assay2->Result2 TissueDist Tissue Distribution Study (LC-MS/MS) AnimalModel->TissueDist Result3 High Liver Exposure Low Skin/Eye Exposure TissueDist->Result3

Caption: Experimental workflow to confirm the liver-specific action of MK-8245.

OATP_Mechanism cluster_transport Selective Hepatocyte Uptake cluster_periphery Minimal Peripheral Uptake MK8245_Circulation MK-8245 (in Circulation) OATP OATP Transporter MK8245_Circulation->OATP Recognition of Tetrazole Acetic Acid Peripheral_Cell Peripheral Cell (e.g., Skin, Eye) MK8245_Circulation->Peripheral_Cell Poor Passive Permeability Hepatocyte Hepatocyte MK8245_Intracellular Intracellular MK-8245 OATP->MK8245_Intracellular Active Transport SCD1_Target SCD1 Inhibition MK8245_Intracellular->SCD1_Target No_OATP Low/No OATP Expression

Caption: Logical diagram illustrating the OATP-mediated liver-targeting mechanism of MK-8245.

References

MK-8245 Trifluoroacetate: A Technical Guide to a Liver-Targeted SCD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids, primarily oleate (B1233923) and palmitoleate. Its role in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and dyslipidemia, has made it a compelling therapeutic target. MK-8245 Trifluoroacetate (B77799) is a potent and selective, liver-targeted inhibitor of SCD1 that has demonstrated significant preclinical efficacy. This technical guide provides an in-depth overview of MK-8245, including its mechanism of action, quantitative data on its potency and in vivo efficacy, detailed experimental protocols for its evaluation, and a summary of its clinical development.

Introduction to SCD1 and the Rationale for Liver-Targeted Inhibition

Stearoyl-CoA desaturase 1 is an integral membrane protein located in the endoplasmic reticulum. It introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively. These monounsaturated fatty acids are essential components of triglycerides, cholesterol esters, and membrane phospholipids.

Systemic inhibition of SCD1 has been associated with adverse effects in preclinical models, such as skin and eye dryness, due to the enzyme's role in maintaining lipid homeostasis in sebaceous glands.[1] To circumvent these toxicities while harnessing the therapeutic benefits of SCD1 inhibition in metabolic diseases, a liver-targeted approach was pursued in the development of MK-8245.[1][2] By selectively delivering the inhibitor to the liver, the primary site of action for treating metabolic disorders, off-target effects can be minimized.

Mechanism of Action of MK-8245 Trifluoroacetate

MK-8245 is a potent inhibitor of SCD1 across multiple species.[3] Its liver-specific delivery is achieved through active transport by Organic Anion Transporting Polypeptides (OATPs), which are highly expressed on the surface of hepatocytes.[2][4] The trifluoroacetate salt form of MK-8245 enhances its stability and suitability for pharmaceutical development.

Once inside the hepatocytes, MK-8245 directly inhibits SCD1, leading to a decrease in the synthesis of monounsaturated fatty acids. This alteration in the cellular lipid profile triggers a cascade of downstream effects beneficial for metabolic health, including:

  • Reduced Triglyceride Synthesis and Storage: Lower levels of monounsaturated fatty acids limit the substrate available for triglyceride formation, thereby reducing hepatic steatosis.

  • Increased Fatty Acid Oxidation: Inhibition of SCD1 has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which in turn promotes the oxidation of fatty acids for energy production.

  • Improved Insulin (B600854) Sensitivity: By reducing hepatic lipid accumulation and modulating signaling pathways, SCD1 inhibition can lead to improved insulin signaling and glucose uptake.

Quantitative Data

In Vitro Potency

MK-8245 demonstrates high potency against SCD1 from various species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Assay Type Species IC50 (nM) Reference
Microsomal SCD1 AssayHuman1[3]
Microsomal SCD1 AssayRat3[3]
Microsomal SCD1 AssayMouse3[3]
Primary Hepatocyte AssayHuman5[3]
Primary Hepatocyte AssayRat60[3]
HepG2 Cell Assay (OATP deficient)Human1066[3]

Table 1: In Vitro Potency of MK-8245 against SCD1.

In Vivo Efficacy and Tissue Distribution

In vivo studies in animal models of metabolic disease have demonstrated the efficacy of MK-8245 in improving glucose metabolism and its preferential distribution to the liver.

Animal Model Parameter Result Reference
Diet-Induced Obese (DIO) MiceOral Glucose Tolerance TestDose-dependent improvement in glucose clearance[1]
Diet-Induced Obese (DIO) MiceBody Weight~10% reduction after 3 weeks of treatment (10 mg/kg, BID)[3]
MouseLiver/Plasma Ratio>2-fold higher than non-liver targeted inhibitors[4]
MouseLiver/Harderian Gland RatioImproved compared to non-liver targeted inhibitors[4]

Table 2: In Vivo Efficacy and Tissue Distribution of MK-8245.

Signaling Pathways and Experimental Workflows

SCD1 Signaling Pathway

The inhibition of SCD1 by MK-8245 impacts several key signaling pathways involved in metabolism and cell growth.

SCD1_Signaling_Pathway cluster_input Substrates cluster_enzyme Enzyme cluster_output Products cluster_inhibitor Inhibitor cluster_downstream Downstream Effects of SCD1 Inhibition SFA Saturated Fatty Acyl-CoAs (Stearoyl-CoA, Palmitoyl-CoA) SCD1 SCD1 SFA->SCD1 MUFA Monounsaturated Fatty Acyl-CoAs (Oleoyl-CoA, Palmitoleoyl-CoA) SCD1->MUFA AMPK AMPK Activation SCD1->AMPK Inhibition leads to TriglycerideSynthesis ↓ Triglyceride Synthesis SCD1->TriglycerideSynthesis Inhibition leads to InsulinSensitivity ↑ Insulin Sensitivity SCD1->InsulinSensitivity Inhibition leads to AKT_mTOR ↓ AKT/mTOR Signaling SCD1->AKT_mTOR Inhibition leads to NFkB ↓ NF-κB Signaling SCD1->NFkB Inhibition leads to MK8245 MK-8245 MK8245->SCD1 FattyAcidOxidation ↑ Fatty Acid Oxidation AMPK->FattyAcidOxidation

Caption: SCD1 signaling pathway and the impact of MK-8245 inhibition.

Experimental Workflow for Evaluating SCD1 Inhibitors

A typical preclinical workflow for the evaluation of a novel SCD1 inhibitor like MK-8245 is outlined below.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development MicrosomalAssay Microsomal SCD1 Inhibition Assay (IC50 Determination) CellBasedAssay Cell-Based SCD1 Activity Assays (HepG2, Primary Hepatocytes) MicrosomalAssay->CellBasedAssay OATPAssay OATP Transporter Uptake Assay CellBasedAssay->OATPAssay SelectivityAssay Selectivity Profiling (vs. other desaturases) OATPAssay->SelectivityAssay PK Pharmacokinetics (PK) Studies SelectivityAssay->PK TissueDistribution Tissue Distribution Studies PK->TissueDistribution EfficacyModels Efficacy Studies (e.g., DIO mice, OGTT) TissueDistribution->EfficacyModels Tox Toxicology Studies EfficacyModels->Tox Phase1 Phase I (Safety, Tolerability, PK/PD) Tox->Phase1 Phase2 Phase II (Efficacy, Dose Ranging) Phase1->Phase2

References

MK-8245 Trifluoroacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of MK-8245 Trifluoroacetate (B77799), a potent and liver-targeted inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of metabolic diseases and oncology.

Chemical Structure and Properties

MK-8245 Trifluoroacetate is the trifluoroacetic acid salt of the active pharmaceutical ingredient MK-8245. The trifluoroacetate salt form enhances the compound's stability and solubility properties.

Chemical Name: 2-(5-{3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-1,2,3,4-tetrazol-2-yl)acetic acid; trifluoroacetic acid[1]

Structure of MK-8245:

Chemical structure of MK-8245

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
CAS Number 1415559-41-9[1]
Molecular Formula C19H17BrF4N6O6[1]
Molecular Weight 581.27 g/mol [1]
SMILES OC(=O)C(F)(F)F.OC(=O)CN1N=C(N=N1)C1=CC(=NO1)N1CCC(CC1)OC1=CC(F)=CC=C1Br[1]
InChI Key LEBPCMXFQYATAK-UHFFFAOYSA-N[1]

Biological Activity and Mechanism of Action

MK-8245 is a highly potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme that plays a critical role in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs)[2][3][4]. The inhibition of SCD1 leads to a decrease in the cellular pool of MUFAs, which has been shown to have therapeutic effects in various disease models.

Potency and Selectivity

MK-8245 exhibits nanomolar potency against human, mouse, and rat SCD1. It is highly selective for SCD1 over other desaturases.

Table 2: In Vitro Potency of MK-8245

TargetIC50 (nM)Reference
Human SCD11[3][4]
Mouse SCD13[3][4]
Rat SCD13[3][4]
Liver-Targeted Mechanism of Action

A key feature of MK-8245 is its liver-targeted delivery, which is achieved through the active transport by Organic Anion Transporting Polypeptides (OATPs) that are highly expressed on hepatocytes[5]. This liver-specific uptake minimizes systemic exposure and potential off-target effects.

SCD1_Inhibition_Pathway cluster_Extracellular Extracellular Space cluster_Hepatocyte Hepatocyte cluster_Downstream Downstream Cellular Effects MK-8245 MK-8245 OATP OATP Transporter MK-8245->OATP MK-8245_int Intracellular MK-8245 OATP->MK-8245_int Uptake SCD1 Stearoyl-CoA Desaturase 1 (SCD1) MK-8245_int->SCD1 Inhibition MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SFA->SCD1 Effects Decreased Lipogenesis Increased Insulin (B600854) Sensitivity Induction of Apoptosis (in cancer cells)

Caption: Liver-specific uptake and mechanism of action of MK-8245.

Experimental Protocols

Synthesis of MK-8245

A practical, kilogram-scale, and chromatography-free synthesis of MK-8245 has been developed. The key steps involve:

  • Addition-Elimination Reaction: An efficient reaction between a piperidine (B6355638) fragment and a 3-bromoisoxaline.

  • Iodine-Mediated Oxidation: Oxidation of the resulting intermediate to the corresponding isoxazole.

  • Tetrazole Formation: A safe and scalable protocol for the formation of the tetrazole ring.

While the detailed, step-by-step protocol is proprietary, the published literature outlines this general synthetic strategy. For researchers aiming to synthesize MK-8245, the publication "Development of a Practical Synthesis of Stearoyl-CoA Desaturase (SCD1) Inhibitor MK-8245" in Organic Process Research & Development provides the foundational methodology.

Synthesis_Workflow A Piperidine Fragment C Addition-Elimination Reaction A->C B 3-Bromoisoxaline B->C D Intermediate C->D E Iodine-Mediated Oxidation D->E F Isoxazole Intermediate E->F G Tetrazole Formation (Safe & Scalable) F->G H MK-8245 G->H

Caption: General synthetic workflow for MK-8245.

Purification and Analytical Validation

Detailed protocols for the purification and analytical validation of this compound are not publicly available. However, standard methods for small molecule drugs would be employed:

  • Purification: Crystallization is a likely method for purification, especially given the development of a chromatography-free synthesis.

  • Analytical Validation:

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be developed to determine the purity of the compound and quantify it in various matrices. The method would be validated for linearity, accuracy, precision, and specificity.

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy would be used to confirm the chemical structure of this compound.

    • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact mass and elemental composition.

Human SCD1 Hepatocyte Assay

The inhibitory activity of MK-8245 on SCD1 in a cellular context is typically assessed using a hepatocyte-based assay. The general protocol involves:

  • Cell Culture: Primary human hepatocytes or a suitable human liver cell line (e.g., HepG2, though noting their potential lack of active OATPs) are cultured.

  • Compound Treatment: Cells are incubated with varying concentrations of MK-8245.

  • Substrate Addition: A labeled saturated fatty acid substrate (e.g., [14C]-stearic acid) is added to the culture medium.

  • Lipid Extraction: After a defined incubation period, total lipids are extracted from the cells.

  • Separation and Quantification: The fatty acids are converted to their methyl esters and separated by HPLC or TLC. The amounts of radiolabeled saturated and monounsaturated fatty acids are quantified to determine the SCD1 activity.

  • IC50 Determination: The concentration of MK-8245 that causes 50% inhibition of SCD1 activity is calculated.

OATP-Mediated Uptake Assay

To confirm the liver-specific uptake of MK-8245, in vitro transporter assays are conducted. A general protocol is as follows:

  • Cell Lines: Cell lines overexpressing specific OATP transporters (e.g., OATP1B1, OATP1B3) and a control cell line lacking these transporters are used.

  • Compound Incubation: The cells are incubated with a defined concentration of MK-8245 for various time points.

  • Cell Lysis and Quantification: After incubation, the cells are washed and lysed. The intracellular concentration of MK-8245 is quantified using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The rate of uptake in the OATP-expressing cells is compared to the control cells to determine the contribution of the specific transporter to the uptake of MK-8245.

Summary of Quantitative Data

Table 3: Summary of In Vitro and In Vivo Data for MK-8245

ParameterSpeciesValueReference
hSCD1 IC50 Human1 nM[3][4]
mSCD1 IC50 Mouse3 nM[3][4]
rSCD1 IC50 Rat3 nM[3][4]
Rat Hepatocyte IC50 Rat68 nM[6]
HepG2 Cell IC50 Human~1 µM[6]
Δ5/Δ6 Desaturase Selectivity Rat/Human>100,000-fold[7]
Tissue Distribution (Liver:Harderian Gland Ratio) Mouse21:1[7]
eDIO Mouse Glucose Clearance ED50 Mouse7 mg/kg[8]

Signaling Pathway of SCD1 Inhibition

The inhibition of SCD1 by MK-8245 has significant downstream effects on cellular signaling pathways, particularly in the context of metabolic diseases and cancer. By reducing the availability of MUFAs, SCD1 inhibition can induce ER stress and apoptosis in cancer cells and improve insulin sensitivity in metabolic tissues.

SCD1_Signaling cluster_Inhibition SCD1 Inhibition cluster_Metabolic Metabolic Consequences cluster_Signaling Downstream Signaling Pathways MK-8245 MK-8245 SCD1 SCD1 MK-8245->SCD1 Inhibits SFA_inc Increased SFA SCD1->SFA_inc Substrate Accumulation MUFA_dec Decreased MUFA SCD1->MUFA_dec Product Depletion ER_Stress ER Stress SFA_inc->ER_Stress Insulin_Signaling Improved Insulin Signaling MUFA_dec->Insulin_Signaling Lipogenesis_dec Decreased Lipogenesis MUFA_dec->Lipogenesis_dec Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Downstream signaling effects of SCD1 inhibition by MK-8245.

This technical guide provides a summary of the currently available information on this compound. For more detailed experimental procedures, readers are encouraged to consult the primary literature cited herein.

References

An In-depth Technical Guide to the Synthesis of MK-8245 Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of MK-8245, a potent and liver-targeted stearoyl-CoA desaturase (SCD1) inhibitor. The information presented is collated from key publications detailing a practical, kilogram-scale, and chromatography-free synthesis of the active pharmaceutical ingredient (API). This document includes a summary of quantitative data, detailed experimental protocols for the core synthesis, and a visual representation of the synthetic workflow.

Core Synthesis of MK-8245

The second-generation synthesis of MK-8245 is a robust nine-step linear sequence that addresses the challenges of the initial medicinal chemistry route, resulting in a significantly improved overall yield of 9.5%.[1][2] Key features of this process include a protecting-group-free SNAr reaction, an efficient addition-elimination reaction to form the isoxazole (B147169) precursor, an iodine-mediated oxidation, and a safe and scalable tetrazole formation protocol.[1][2][3]

Summary of Key Synthetic Steps and Yields
StepReactionKey ReagentsYield
1 SNAr Reaction1,2-difluoro-4-bromobenzene, 4-hydroxypiperidineHigh Yield (not specified)
2 Addition-EliminationPiperidine (B6355638) derivative, 3-bromoisoxazolineHigh Yield (not specified)
3 OxidationIodineHigh Yield (not specified)
4 Tetrazole FormationIsoxazole derivative, NaN3, ZnBr2High Yield (not specified)
5 AlkylationTetrazole intermediate, alkylating agentNot specified
6 Deprotection & Crystallization-94%
Overall Complete Sequence 9.5% (over 9 steps)

Experimental Protocols

The following protocols are based on the published second-generation synthesis of MK-8245.[1][2]

Step 1: Synthesis of the Piperidine Intermediate (Protecting-Group-Free SNAr Reaction)

An efficient nucleophilic aromatic substitution (SNAr) reaction is employed to couple 1,2-difluoro-4-bromobenzene with 4-hydroxypiperidine. This method avoids the use of protecting groups, improving the overall efficiency of the synthesis.

Step 2: Formation of the Isoxazoline (B3343090) Intermediate (Addition-Elimination)

The piperidine intermediate undergoes an efficient addition-elimination reaction with a 3-bromoisoxazoline derivative. This key step constructs the core structure of the molecule.

Step 3: Oxidation to the Isoxazole

The resulting isoxazoline is oxidized to the corresponding isoxazole using an iodine-mediated protocol. This reaction is crucial for establishing the aromaticity of the isoxazole ring.

Step 4: Safe and Scalable Tetrazole Formation

A safe and scalable protocol was developed for the formation of the tetrazole ring. This method utilizes zinc bromide (ZnBr2) and sodium azide (B81097) (NaN3) under neutral conditions to minimize the generation of hazardous hydrazoic acid.

Step 5: Alkylation of the Tetrazole

Following the formation of the tetrazole, an alkylation step is performed to introduce the acetic acid side chain. This step leads to the formation of regioisomers.

Step 6: Isolation and Purification of MK-8245

The desired regioisomer of the alkylated tetrazole is isolated through selective crystallization. A final deprotection step, followed by direct crystallization, yields the pure MK-8245 active pharmaceutical ingredient (API) with 94% yield for the final crystallization step.[2]

Synthesis of MK-8245 Trifluoroacetate (B77799)

While the primary literature focuses on the synthesis of the MK-8245 API, the trifluoroacetate salt can be prepared using standard procedures. Trifluoroacetic acid (TFA) is a common counter-ion used in the preparation of active pharmaceutical ingredients.

General Protocol for Trifluoroacetate Salt Formation:

  • Dissolution: Dissolve the purified MK-8245 API in a suitable organic solvent, such as dichloromethane (B109758) or a mixture of solvents.

  • Acidification: Add a stoichiometric amount of trifluoroacetic acid to the solution. The molar ratio of the API to trifluoroacetic acid is typically 1:1.

  • Precipitation/Crystallization: The trifluoroacetate salt will precipitate from the solution. The precipitation can be induced by cooling the solution or by adding a less polar co-solvent.

  • Isolation and Drying: The resulting solid is collected by filtration, washed with a suitable solvent to remove any excess acid, and dried under vacuum to yield the final MK-8245 trifluoroacetate salt.

Synthetic Workflow Diagram

MK8245_Synthesis cluster_start Starting Materials cluster_intermediates Key Intermediates & Reactions cluster_final Final Product start1 1,2-Difluoro-4-bromobenzene snar S-NAr Reaction start1->snar start2 4-Hydroxypiperidine start2->snar start3 3-Bromoisoxazoline add_elim Addition-Elimination start3->add_elim start4 NaN3 tetrazole_form Tetrazole Formation start4->tetrazole_form start5 Alkylating Agent alkylation Alkylation start5->alkylation piperidine_int Piperidine Intermediate snar->piperidine_int piperidine_int->add_elim isoxazoline_int Isoxazoline Intermediate add_elim->isoxazoline_int oxidation Iodine-Mediated Oxidation isoxazoline_int->oxidation isoxazole_int Isoxazole Intermediate oxidation->isoxazole_int isoxazole_int->tetrazole_form tetrazole_int Tetrazole Intermediate tetrazole_form->tetrazole_int tetrazole_int->alkylation protected_mk8245 Protected MK-8245 alkylation->protected_mk8245 deprotection Deprotection & Crystallization protected_mk8245->deprotection mk8245_api MK-8245 API deprotection->mk8245_api tfa_salt MK-8245 Trifluoroacetate mk8245_api->tfa_salt TFA Salt Formation

Caption: Second-generation synthetic workflow for MK-8245.

References

The Liver-Targeting Mechanism of MK-8245: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-8245 is a potent and selective inhibitor of stearoyl-CoA desaturase 1 (SCD1), an enzyme pivotal in the biosynthesis of monounsaturated fatty acids. Developed for the treatment of type 2 diabetes and dyslipidemia, a key feature of MK-8245 is its liver-targeted design. This strategic approach aims to maximize therapeutic efficacy in the liver, the primary site of action for metabolic regulation, while minimizing potential adverse effects in other tissues, such as the skin and eyes, which have been a limiting factor for systemic SCD1 inhibitors. The liver-specificity of MK-8245 is achieved through its selective uptake by organic anion transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3, which are highly expressed on the basolateral membrane of hepatocytes. This technical guide provides an in-depth analysis of the liver-targeting mechanism of MK-8245, detailing the experimental data, protocols, and underlying biological pathways.

Core Mechanism: Selective Inhibition of Hepatic SCD1

Stearoyl-CoA desaturase 1 is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate (B1233923) and palmitoleate, from saturated fatty acids (SFAs). Dysregulation of SCD1 activity is implicated in various metabolic disorders, including insulin (B600854) resistance, hyperlipidemia, and non-alcoholic fatty liver disease (NAFLD).

MK-8245 was designed to specifically inhibit SCD1 in the liver, thereby reducing the hepatic production of MUFAs and improving metabolic parameters. The core of its mechanism revolves around its high affinity for the SCD1 enzyme.

In Vitro Potency

MK-8245 demonstrates potent inhibition of SCD1 across multiple species.

Target IC50 (nM) Assay System
Human SCD11Microsomal Enzyme Assay
Rat SCD13Microsomal Enzyme Assay
Mouse SCD13Microsomal Enzyme Assay
Rat Hepatocytes68Cellular Assay
HepG2 Cells~1000Cellular Assay

Data compiled from multiple sources.[1][2]

The significant difference in potency between primary rat hepatocytes (which express OATPs) and HepG2 cells (which lack significant OATP expression) provides the initial evidence for the role of active transport in the cellular uptake of MK-8245.[1][2]

The Liver-Targeting Strategy: Exploiting OATP Transporters

The cornerstone of MK-8245's liver-targeting mechanism is its designed interaction with specific uptake transporters expressed predominantly on the surface of liver cells.

Signaling Pathway: OATP-Mediated Uptake

MK-8245 is a substrate for the organic anion transporting polypeptides (OATPs), a family of transporters responsible for the uptake of a wide range of endogenous and xenobiotic compounds into the liver.[3] Specifically, OATP1B1 and OATP1B3 are the key players in the hepatic uptake of MK-8245.

cluster_blood Bloodstream cluster_hepatocyte Hepatocyte MK-8245_blood MK-8245 OATP OATP1B1/1B3 MK-8245_blood->OATP Active Transport MK-8245_cell MK-8245 OATP->MK-8245_cell SCD1 SCD1 (Endoplasmic Reticulum) MK-8245_cell->SCD1 Inhibition MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA, Palmitoleoyl-CoA) SCD1->MUFA Conversion SFA Saturated Fatty Acids (e.g., Palmitoyl-CoA, Stearoyl-CoA) SFA->SCD1 Substrate

Caption: OATP-mediated uptake and intracellular action of MK-8245.

Preclinical Evidence of Liver-Targeting

Tissue distribution studies in preclinical models confirmed the preferential accumulation of MK-8245 in the liver.

Species Tissue Ratio (Liver : Other) Dose (mg/kg, p.o.)
Mouse21:1 (Liver:Harderian Gland)10
Rat>30:1 (Liver:Skin)10
Dog>30:1 (Liver:Skin)Not Specified
Rhesus Monkey>30:1 (Liver:Skin)Not Specified

Data compiled from multiple sources.[1]

The high liver-to-skin and liver-to-Harderian gland (a surrogate for the eye's meibomian gland) ratios are indicative of the successful liver-targeting strategy, minimizing exposure to tissues associated with adverse effects of non-targeted SCD1 inhibitors.[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the liver-targeting mechanism of MK-8245.

In Vitro SCD1 Inhibition Assay (Microsomal)
  • Objective: To determine the direct inhibitory potency of MK-8245 on the SCD1 enzyme.

  • Methodology:

    • Microsomes are prepared from cells or tissues expressing the target SCD1 enzyme (human, rat, or mouse).

    • The microsomes are incubated with a radiolabeled substrate, typically [14C]stearoyl-CoA.

    • Varying concentrations of MK-8245 are added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The reaction is quenched, and the lipids are extracted.

    • The radiolabeled monounsaturated fatty acid product is separated from the saturated fatty acid substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • The amount of product formed is quantified by scintillation counting.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular SCD1 Inhibition Assay (Hepatocytes vs. HepG2)
  • Objective: To assess the role of active transport in the cellular potency of MK-8245.

  • Methodology:

    • Primary hepatocytes (expressing OATPs) and HepG2 cells (lacking significant OATP expression) are cultured.

    • Cells are incubated with a stable isotope-labeled fatty acid, such as d3-palmitic acid.

    • Increasing concentrations of MK-8245 are added to the culture medium.

    • After an incubation period, the cells are harvested, and lipids are extracted.

    • The ratio of the deuterated monounsaturated fatty acid product to the deuterated saturated fatty acid precursor is measured by liquid chromatography-mass spectrometry (LC-MS).

    • The IC50 is determined based on the reduction of this desaturation index.

OATP Transporter Uptake Assay
  • Objective: To confirm that MK-8245 is a substrate of OATP transporters.

  • Methodology:

    • HEK293 cells are transiently or stably transfected to express specific OATP transporters (e.g., OATP1B1, OATP1B3) or a mock vector.

    • The cells are incubated with radiolabeled MK-8245 at 37°C for a short period (to measure initial uptake rates).

    • The uptake is terminated by washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured by scintillation counting.

    • The uptake in the OATP-expressing cells is compared to the uptake in the mock-transfected cells to determine the transporter-mediated uptake.

In Vivo Tissue Distribution Studies
  • Objective: To determine the pharmacokinetic profile and tissue distribution of MK-8245 in animal models.

  • Methodology:

    • Animal models (e.g., mice, rats) are administered a single oral dose of radiolabeled ([14C] or [3H]) MK-8245.

    • At various time points post-dose, animals are euthanized, and blood and various tissues (liver, skin, Harderian gland, etc.) are collected.

    • The concentration of MK-8245 in plasma and tissue homogenates is determined by LC-MS/MS or by measuring radioactivity.

    • Pharmacokinetic parameters (Cmax, Tmax, AUC) and tissue-to-plasma concentration ratios are calculated.

Diet-Induced Obesity (DIO) Mouse Model for Efficacy
  • Objective: To evaluate the in vivo efficacy of MK-8245 on metabolic parameters.

  • Methodology:

    • Mice (e.g., C57BL/6) are fed a high-fat diet for several weeks to induce obesity, insulin resistance, and dyslipidemia.

    • The DIO mice are then treated with MK-8245 or a vehicle control, typically via oral gavage, for a specified duration.

    • Throughout the study, parameters such as body weight, food intake, and blood glucose levels are monitored.

    • At the end of the study, blood samples are collected to measure plasma lipids (triglycerides, cholesterol) and insulin.

    • Livers are harvested for histological analysis (e.g., H&E staining for steatosis) and measurement of hepatic triglyceride content.

Clinical Development and Outlook

A Phase I clinical trial (NCT00790556) was conducted to evaluate the safety, tolerability, and pharmacokinetics of MK-8245 in healthy male subjects. While detailed results from this trial are not widely published, it has been reported that no severe adverse events were observed.[4]

The development of liver-targeted SCD1 inhibitors like MK-8245 represents a significant advancement in the pursuit of safer and more effective therapies for metabolic diseases. The strategic utilization of hepatic transporters to concentrate the drug at its site of action while minimizing systemic exposure is a design principle with broad applicability in drug development.

Logical Workflow and Relationships

The following diagram illustrates the logical flow from the therapeutic rationale to the clinical evaluation of MK-8245.

Rationale Therapeutic Rationale: Inhibit hepatic SCD1 for metabolic benefits Challenge Challenge: Systemic SCD1 inhibition causes side effects (skin, eyes) Rationale->Challenge Strategy Strategy: Design a liver-targeted SCD1 inhibitor Challenge->Strategy Mechanism Mechanism: Utilize OATP transporters for hepatic uptake Strategy->Mechanism Preclinical Preclinical Validation: - In vitro potency and selectivity - Cellular uptake assays - Tissue distribution studies - Efficacy in DIO models Mechanism->Preclinical Clinical Clinical Evaluation: Phase I safety, tolerability, and pharmacokinetics (NCT00790556) Preclinical->Clinical

Caption: The developmental pathway of MK-8245.

References

MK-8245: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8245 is a potent and liver-targeted small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme pivotal in the biosynthesis of monounsaturated fatty acids from saturated fatty acids.[1][2] Due to its role in lipid metabolism, SCD1 has emerged as a promising therapeutic target for metabolic diseases. MK-8245 was developed to selectively inhibit hepatic SCD1, thereby minimizing potential side effects associated with systemic SCD1 inhibition observed in preclinical models, such as skin and eye abnormalities.[1][2] This document provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and relevant experimental methodologies for MK-8245.

Pharmacokinetics

The pharmacokinetic profile of MK-8245 is characterized by its targeted distribution to the liver. This is achieved through the molecule's design, which facilitates recognition and active transport by liver-specific organic anion transporting polypeptides (OATPs).[1][2] While specific quantitative pharmacokinetic parameters such as Cmax, Tmax, and AUC are not publicly available in detail, preclinical studies in mice, rats, dogs, and rhesus monkeys have consistently demonstrated significantly higher concentrations of MK-8245 in the liver compared to other tissues.[1]

Table 1: Preclinical Pharmacokinetic Profile of MK-8245

ParameterSpeciesFindingReference
Tissue Distribution Mouse, Rat, Dog, Rhesus MonkeyConcentrated in the liver with low exposure in skin and eye tissues.[1]
Liver-to-Skin Ratio Mouse, Rat, Dog, Rhesus Monkey>30[1]
Liver-to-Harderian Gland Ratio Mouse21[1]

Pharmacodynamics

The primary pharmacodynamic effect of MK-8245 is the dose-dependent inhibition of SCD1 activity in the liver. This leads to a decrease in the synthesis of monounsaturated fatty acids, which has downstream effects on glucose and lipid metabolism.

In Vitro Potency

MK-8245 demonstrates high potency against SCD1 across multiple species in vitro.

Table 2: In Vitro IC50 Values for MK-8245

AssaySpeciesIC50 (nM)Reference
SCD1 Enzyme Assay Human1[1]
Rat3[1]
Mouse3[1]
Hepatocyte Assay (OATP-functional) Rat68[1]
HepG2 Cell Assay (OATP-deficient) Human~1000[1]
In Vivo Efficacy

In preclinical models of diet-induced obesity and insulin (B600854) resistance, MK-8245 has shown beneficial effects on glucose homeostasis. A Phase 1 clinical trial in patients with type 2 diabetes has been completed, and while detailed results are not fully published, it was reported that there were no severe adverse events.[3]

Table 3: In Vivo Pharmacodynamic Effects of MK-8245

ModelEffectED50Reference
Diet-Induced Obese Mice Improved glucose clearance in an oral glucose tolerance test.7 mg/kg[1]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of MK-8245. The following are outlines of key experimental methodologies.

In Vitro SCD1 Inhibition Assay (Mouse Liver Microsomes)

This assay determines the direct inhibitory activity of MK-8245 on the SCD1 enzyme.

Protocol Outline:

  • Preparation of Mouse Liver Microsomes:

    • Homogenize fresh or frozen mouse liver tissue in a suitable buffer (e.g., potassium phosphate (B84403) buffer with protease inhibitors).

    • Perform differential centrifugation to isolate the microsomal fraction.[4][5]

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

  • SCD1 Activity Assay:

    • In a reaction mixture, combine liver microsomes, a source of reducing equivalents (e.g., NADH or NADPH), and varying concentrations of MK-8245.

    • Initiate the reaction by adding a radiolabeled substrate, such as [14C]-stearoyl-CoA.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction and extract the total lipids.

    • Saponify the lipids and separate the fatty acids (stearic acid and oleic acid) using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Quantify the amount of radioactivity in the stearic and oleic acid peaks to determine the percent inhibition of SCD1 activity.

Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice

This in vivo assay evaluates the effect of MK-8245 on glucose metabolism.[6][7][8][9][10]

Protocol Outline:

  • Animal Model:

    • Use male C57BL/6 mice fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity and insulin resistance.

  • Drug Administration:

    • Administer MK-8245 or vehicle control orally (p.o.) at the desired dose(s) at a specified time before the glucose challenge.

  • OGTT Procedure:

    • Fast the mice for a defined period (e.g., 6 hours) with free access to water.

    • Record the baseline blood glucose level (t=0) from tail vein blood using a glucometer.

    • Administer a bolus of glucose (e.g., 2 g/kg) orally via gavage.

    • Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the glucose excursion over time for each treatment group.

    • Compare the AUC values between the MK-8245-treated and vehicle-treated groups to determine the effect on glucose tolerance.

Signaling Pathways and Experimental Workflows

The mechanism of action of MK-8245 and the experimental workflow to characterize it can be visualized through the following diagrams.

SCD1_Inhibition_Pathway cluster_upstream Upstream Regulation cluster_enzyme Enzymatic Reaction cluster_downstream Downstream Products & Effects SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SCD1 SCD1 SFA->SCD1 MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA ER_Stress ER Stress & Apoptosis (with SFA accumulation) SCD1->ER_Stress Prevents Lipid_Synthesis Triglyceride & Phospholipid Synthesis MUFA->Lipid_Synthesis MK8245 MK-8245 MK8245->SCD1 Inhibition Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Assessment Enzyme_Assay SCD1 Enzymatic Assay (IC50 Determination) Hepatocyte_Assay Hepatocyte Uptake & Activity (OATP-mediated) Enzyme_Assay->Hepatocyte_Assay Confirms cellular potency PK_Studies Pharmacokinetic Studies (Tissue Distribution) Hepatocyte_Assay->PK_Studies Informs in vivo study design PD_Studies Pharmacodynamic Studies (e.g., OGTT in DIO mice) PK_Studies->PD_Studies Correlates exposure with effect Phase1 Phase 1 Clinical Trial (Safety & Tolerability) PD_Studies->Phase1 Provides rationale for clinical testing

References

MK-8245: A Deep Dive into its In Vitro and In Vivo Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8245 is a potent and liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme pivotal in lipid metabolism. The development of MK-8245 was driven by the need to mitigate the adverse effects associated with systemic SCD inhibition, such as skin and eye dryness, by concentrating the drug's action in the liver, the primary site for its therapeutic efficacy in treating metabolic diseases. This guide provides a comprehensive overview of the in vitro and in vivo studies that have characterized the pharmacological profile of MK-8245.

Mechanism of Action

MK-8245 is a phenoxy piperidine (B6355638) isoxazole (B147169) derivative containing a tetrazole acetic acid moiety. This specific chemical structure is key to its liver-targeting mechanism, as it is recognized by and actively transported into hepatocytes by liver-specific organic anion transporting polypeptides (OATPs).[1]

Once inside the hepatocyte, MK-8245 potently inhibits Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in the endoplasmic reticulum membrane. SCD1 catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate (B1233923) (18:1) and palmitoleate (B1233929) (16:1), from saturated fatty acids (SFAs) like stearate (B1226849) (18:0) and palmitate (16:0).[2][3] This reaction is essential for the synthesis of complex lipids such as triglycerides and phospholipids.

By inhibiting SCD1, MK-8245 disrupts lipid homeostasis, leading to an increased intracellular ratio of SFAs to MUFAs. This alteration can trigger cellular stress and modulate signaling pathways involved in metabolism.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data from in vitro and in vivo studies of MK-8245.

Table 1: In Vitro Potency of MK-8245

TargetSpeciesAssayIC50
SCD1HumanEnzyme Assay1 nM[1][4]
SCD1RatEnzyme Assay3 nM[1][4]
SCD1MouseEnzyme Assay3 nM[1][4]
SCD InhibitionRatHepatocyte Assay (OATP-functional)68 nM[1][4]
SCD InhibitionHumanHepG2 Cell Assay (OATP-deficient)~1 µM[1][4]

Table 2: In Vivo Efficacy and Tissue Distribution of MK-8245

SpeciesModelParameterValue
MouseeDIO (diet-induced obese)Glucose Clearance (ED50)7 mg/kg[1]
Rat-Liver-to-Harderian Gland Ratio21[1]
Mouse-Liver-to-Skin Ratio>30:1[1]
Rat-Liver-to-Skin Ratio>30:1[1]
Dog-Liver-to-Skin Ratio>30:1[1]
Rhesus Monkey-Liver-to-Skin Ratio>30:1[1]

Experimental Protocols

In Vitro Studies

1. SCD1 Enzyme Inhibition Assay

  • Objective: To determine the direct inhibitory activity of MK-8245 on SCD1 enzyme.

  • Methodology:

    • Microsome Preparation: Microsomes containing SCD1 are isolated from liver tissue or recombinant expression systems.

    • Reaction Mixture: A reaction mixture is prepared containing the isolated microsomes, a radiolabeled substrate such as [14C]-stearoyl-CoA, and the necessary co-factors (NADH, cytochrome b5).

    • Inhibitor Addition: MK-8245 is added to the reaction mixture at various concentrations.

    • Incubation: The reaction is incubated at 37°C for a defined period.

    • Lipid Extraction and Separation: The reaction is stopped, and total lipids are extracted. The radiolabeled saturated and monounsaturated fatty acids are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantification: The amount of radioactivity in the substrate and product bands is quantified to determine the percentage of SCD1 inhibition at each concentration of MK-8245. The IC50 value is then calculated.

2. Rat Hepatocyte Assay for SCD Inhibition

  • Objective: To assess the inhibitory activity of MK-8245 in a cellular environment with functional OATP transporters.

  • Methodology:

    • Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from rats and cultured.

    • Compound Treatment: Cultured hepatocytes are treated with varying concentrations of MK-8245.

    • Radiolabeling: A radiolabeled fatty acid precursor, such as [14C]-acetic acid or [14C]-stearic acid, is added to the culture medium.

    • Incubation: The cells are incubated to allow for fatty acid synthesis and desaturation.

    • Lipid Analysis: Cellular lipids are extracted, and the ratio of radiolabeled monounsaturated to saturated fatty acids is determined by HPLC or gas chromatography (GC).

    • IC50 Determination: The concentration of MK-8245 that causes 50% inhibition of SCD activity is calculated.

3. HepG2 Cell Assay

  • Objective: To evaluate the activity of MK-8245 in a human liver cell line that lacks significant OATP transporter function, thereby assessing passive diffusion.

  • Methodology:

    • Cell Culture: Human HepG2 cells are cultured under standard conditions.

    • Compound Incubation: The cells are incubated with a range of MK-8245 concentrations.

    • SCD Activity Measurement: Similar to the hepatocyte assay, SCD activity is measured by monitoring the conversion of a radiolabeled substrate to its monounsaturated product.

    • IC50 Calculation: The IC50 value is determined to assess the compound's potency in the absence of active transport.

In Vivo Studies

1. Pharmacodynamic (PD) and Efficacy Studies in eDIO Mice

  • Objective: To evaluate the effect of MK-8245 on glucose metabolism and its in vivo target engagement.

  • Methodology:

    • Animal Model: Diet-induced obese (eDIO) mice are used as a model for metabolic disease.

    • Drug Administration: MK-8245 is administered orally to the mice at various doses.

    • Oral Glucose Tolerance Test (OGTT): Following drug administration, a glucose challenge is given to the mice. Blood glucose levels are monitored at different time points to assess glucose clearance. The effective dose for 50% improvement in glucose clearance (ED50) is determined.

    • Tissue Collection and Analysis: Liver and other tissues are collected to measure the desaturation index (ratio of monounsaturated to saturated fatty acids) as a marker of SCD1 inhibition.

2. Tissue Distribution Studies

  • Objective: To determine the distribution of MK-8245 in various tissues and confirm its liver-targeting properties.

  • Methodology:

    • Animal Models: Studies are conducted in multiple species, including mice, rats, dogs, and rhesus monkeys.

    • Drug Dosing: A single dose of MK-8245 is administered to the animals.

    • Tissue Harvesting: At specific time points after dosing, various tissues (liver, skin, Harderian gland, etc.) and plasma are collected.

    • Compound Quantification: The concentration of MK-8245 in each tissue and plasma sample is measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

    • Ratio Calculation: The ratios of drug concentration in the liver to other tissues (e.g., liver-to-skin ratio, liver-to-Harderian gland ratio) are calculated to quantify the degree of liver targeting.

Mandatory Visualizations

SCD1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum Saturated Fatty Acids (SFAs) Saturated Fatty Acids (SFAs) SCD1 SCD1 Saturated Fatty Acids (SFAs)->SCD1 Substrate Monounsaturated Fatty Acids (MUFAs) Monounsaturated Fatty Acids (MUFAs) SCD1->Monounsaturated Fatty Acids (MUFAs) Catalysis Complex Lipids Complex Lipids Monounsaturated Fatty Acids (MUFAs)->Complex Lipids Biosynthesis MK-8245 MK-8245 MK-8245->SCD1 Inhibition

Caption: Mechanism of action of MK-8245 on the SCD1 pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme Assay Enzyme Assay Hepatocyte Assay Hepatocyte Assay Enzyme Assay->Hepatocyte Assay HepG2 Assay HepG2 Assay Hepatocyte Assay->HepG2 Assay Pharmacodynamics Pharmacodynamics Tissue Distribution Tissue Distribution Pharmacodynamics->Tissue Distribution In Vitro Evaluation In Vitro Evaluation In Vivo Evaluation In Vivo Evaluation In Vitro Evaluation->In Vivo Evaluation Progression

Caption: High-level experimental workflow for MK-8245 characterization.

References

The Dual-Faceted Role of MK-8245 Trifluoroacetate in Lipid Metabolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of MK-8245 trifluoroacetate (B77799) in lipid metabolism. It delineates the distinct yet potentially synergistic effects of its two components: the potent, liver-targeted Stearoyl-CoA Desaturase (SCD) inhibitor, MK-8245, and its trifluoroacetate (TFA) counterion, a bioactive entity that has been shown to influence lipid levels through Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) activation. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.

Executive Summary

MK-8245 is a preclinical drug candidate developed as a liver-selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in the synthesis of monounsaturated fatty acids.[1] By inhibiting SCD1, MK-8245 demonstrates potential antidiabetic and antidyslipidemic properties.[1] Concurrently, the trifluoroacetate (TFA) counterion, often considered inert, has been identified in recent preclinical studies as an active modulator of lipid metabolism.[2] TFA has been shown to reduce plasma cholesterol and triglyceride levels by activating PPAR-α, a key regulator of fatty acid oxidation.[2] This guide will dissect the individual contributions of MK-8245 and TFA to lipid metabolism, presenting the available preclinical data and experimental context.

MK-8245: A Liver-Targeted SCD1 Inhibitor

MK-8245 was designed to selectively inhibit SCD1 in the liver, thereby minimizing potential side effects associated with systemic SCD1 inhibition.[1] SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleate (B1233923) and palmitoleate. These MUFAs are essential components of triglycerides, cholesterol esters, and membrane phospholipids.[3] Inhibition of SCD1 in the liver is expected to reduce the synthesis of these lipids, leading to improvements in dyslipidemia.

Quantitative Data on the Effects of MK-8245
Parameter Species IC50 (nM) Reference
SCD1 InhibitionHuman1[4]
SCD1 InhibitionRat3[4]
SCD1 InhibitionMouse3[4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Further studies are required to provide comprehensive tables of in vivo effects on plasma lipid profiles, including total cholesterol, LDL-C, HDL-C, and triglycerides.

Experimental Protocols for MK-8245

The development of MK-8245 involved a series of in vitro and in vivo assays to determine its potency and selectivity.[1]

In Vitro SCD1 Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of MK-8245 against human, rat, and mouse SCD1.

  • Methodology:

    • Microsomes containing SCD1 from human, rat, or mouse liver were prepared.

    • The microsomes were incubated with a radiolabeled substrate, such as [14C]stearoyl-CoA.

    • Varying concentrations of MK-8245 were added to the reaction mixture.

    • The reaction was allowed to proceed for a specific time, after which the lipids were extracted.

    • The conversion of [14C]stearoyl-CoA to [14C]oleoyl-CoA was quantified using thin-layer chromatography (TLC) and radioisotope detection.

    • IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Liver-Targeting Assessment (in vitro):

  • Objective: To assess the selective uptake and activity of MK-8245 in liver cells.

  • Methodology:

    • Two cell lines were used: primary hepatocytes (expressing organic anion transporting polypeptides - OATPs) and a cell line lacking OATPs (e.g., HepG2).

    • Both cell types were treated with varying concentrations of MK-8245.

    • SCD1 activity was measured in each cell line using a similar method to the in vitro inhibition assay.

    • A higher potency in the OATP-expressing cells indicated liver-targeted uptake.

In Vivo Efficacy Studies (e.g., in diet-induced obese mice):

  • Objective: To evaluate the antidiabetic and antidyslipidemic effects of MK-8245 in a relevant animal model.

  • Methodology:

    • Mice were fed a high-fat diet to induce obesity, insulin (B600854) resistance, and dyslipidemia.

    • Animals were treated with MK-8245 or vehicle control, typically via oral gavage, for a specified period.

    • Blood samples were collected to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.

    • Liver tissue was harvested to assess hepatic steatosis and SCD1 activity.

Signaling Pathway of SCD1 Inhibition

The inhibition of SCD1 by MK-8245 directly impacts the downstream pathways of lipid synthesis. A simplified representation of this is provided below.

SCD1_Inhibition_Pathway SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) SFA->SCD1 MK8245 MK-8245 MK8245->SCD1 MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Lipid_Synthesis Downstream Lipid Synthesis (Triglycerides, Cholesterol Esters) MUFA->Lipid_Synthesis Metabolic_Effects Metabolic Effects (Reduced Hepatic Steatosis, Improved Dyslipidemia) Lipid_Synthesis->Metabolic_Effects PPARa_Activation_Pathway TFA Trifluoroacetate (TFA) PPARa PPAR-α TFA->PPARa activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE binds as heterodimer with RXR RXR RXR->PPRE Target_Genes Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->Target_Genes upregulates FAO Increased Fatty Acid β-Oxidation Target_Genes->FAO Lipid_Lowering Lipid Lowering Effects (↓ Triglycerides, ↓ Cholesterol) FAO->Lipid_Lowering Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis Assay_Dev SCD1/PPAR-α Inhibition/Activation Assays Animal_Model Diet-Induced Obese Animal Model Assay_Dev->Animal_Model Lead to Cell_Culture Hepatocyte Culture (Lipid Accumulation) Dosing Compound Administration (e.g., Oral Gavage) Animal_Model->Dosing Blood_Sampling Blood Sampling (Lipid Profile Analysis) Dosing->Blood_Sampling Tissue_Harvest Tissue Harvesting (Liver, Adipose) Dosing->Tissue_Harvest Biochemical Biochemical Analysis (Plasma Lipids, Enzymes) Blood_Sampling->Biochemical Gene_Expression Gene Expression Analysis (RNA-seq, qPCR) Tissue_Harvest->Gene_Expression Histology Histological Analysis (e.g., Liver Steatosis) Tissue_Harvest->Histology Data_Interpretation Data Interpretation & Conclusion Biochemical->Data_Interpretation Gene_Expression->Data_Interpretation Histology->Data_Interpretation

References

Methodological & Application

Application Notes and Protocols for MK-8245 Trifluoroacetate in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8245 trifluoroacetate (B77799) is a potent and liver-targeted inhibitor of stearoyl-CoA desaturase (SCD), an enzyme pivotal in fatty acid metabolism. By catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids, SCD plays a crucial role in the regulation of lipid homeostasis. Dysregulation of SCD activity has been implicated in various metabolic disorders, including diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD). MK-8245 has demonstrated promising preclinical efficacy as an antidiabetic and antidyslipidemic agent.[1][2][3] Its liver-specific targeting, mediated by organic anion transporting polypeptides (OATPs), minimizes systemic side effects commonly associated with non-targeted SCD inhibitors, such as skin and eye dryness.[1] These application notes provide a comprehensive overview of the in vivo applications of MK-8245 trifluoroacetate, including recommended dosage, experimental protocols, and relevant signaling pathways.

Data Presentation

In Vitro Potency of MK-8245
TargetIC50 (nM)Species
SCD11Human
SCD13Rat
SCD13Mouse

Data sourced from publicly available research.

In Vivo Dosage and Efficacy
Animal ModelSpeciesDosageRouteKey Findings
Pharmacodynamic StudySprague-Dawley Rat10 mg/kgOralComplete inhibition of d7-oleic acid formation from d7-stearic acid, indicating full SCD1 inhibition.
Diet-Induced Obesity (DIO)Mouse10 mg/kgOralLowered body weight, improved glucose homeostasis (fasting glucose and HOMA-IR).[1]
Sucrose-Fed ModelRatDose-dependentOralSignificantly reduced SCD activity in plasma and liver; reduced liver triglycerides.

Signaling Pathway

The primary mechanism of action of MK-8245 is the inhibition of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in the de novo lipogenesis pathway, responsible for converting saturated fatty acids (SFAs) like palmitic acid and stearic acid into monounsaturated fatty acids (MUFAs), primarily oleic acid. The expression of the SCD1 gene is transcriptionally regulated by several key factors, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Liver X Receptor (LXR), and Carbohydrate Response Element-Binding Protein (ChREBP). Insulin and glucose are upstream activators of this pathway.

SCD1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_transcription Transcriptional Regulation cluster_enzyme Enzymatic Conversion Insulin Insulin SREBP1c SREBP1c Insulin->SREBP1c activates Glucose Glucose ChREBP ChREBP Glucose->ChREBP activates LXR LXR LXR->SREBP1c activates SCD1 SCD1 SREBP1c->SCD1 induces expression ChREBP->SCD1 induces expression SFAs Saturated Fatty Acids (e.g., Palmitate, Stearate) MUFAs Monounsaturated Fatty Acids (e.g., Oleate) SFAs->MUFAs SCD1 catalysis MK8245 MK-8245 MK8245->SCD1 inhibits Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis acclimatization Acclimatization (1 week) randomization Randomization acclimatization->randomization diet_induction Diet Induction (12-16 weeks) randomization->diet_induction treatment_groups HFD Mice Randomization diet_induction->treatment_groups vehicle_group Vehicle Group treatment_groups->vehicle_group mk8245_group MK-8245 Group (e.g., 10 mg/kg/day) treatment_groups->mk8245_group dosing Daily Oral Gavage (4 weeks) vehicle_group->dosing mk8245_group->dosing monitoring Weekly Monitoring (Body Weight, Food Intake) dosing->monitoring metabolic_tests Metabolic Testing (GTT, ITT) dosing->metabolic_tests data_analysis Data Analysis monitoring->data_analysis terminal_collection Terminal Collection (Blood, Tissues) metabolic_tests->terminal_collection terminal_collection->data_analysis

References

Application Notes and Protocols for Dissolving MK-8245 Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MK-8245 is a potent and selective, liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD).[1] It demonstrates high efficacy against human, rat, and mouse SCD1 with IC50 values in the low nanomolar range.[2][3] The trifluoroacetate (B77799) salt of MK-8245 is a common form used in research settings. Due to its chemical properties, particularly its low aqueous solubility, proper dissolution is critical for obtaining accurate and reproducible results in both in vitro and in vivo experiments. This document provides detailed protocols for the dissolution, preparation of stock and working solutions, and storage of MK-8245 Trifluoroacetate.

Data Presentation: Solubility Profile

The solubility of MK-8245 has been determined in various common laboratory solvents. It is essential to use fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO) for optimal dissolution, as absorbed moisture can significantly reduce solubility.[4][5] The compound is generally insoluble in aqueous solutions and ethanol.[5]

Compound FormSolventReported SolubilityNotes
MK-8245 DMSO≥ 100 mg/mL (214.02 mM)[4][6]Use fresh, anhydrous DMSO. Sonication or warming may aid dissolution.[4][7]
93 mg/mL (199.03 mM)[5]
86 mg/mL (184.06 mM)[7]
WaterInsoluble[5]
EthanolInsoluble[5]
This compound DMSO10 mM[3]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solutions (for In Vitro Use)

This protocol describes the preparation of a concentrated stock solution in DMSO, which is suitable for long-term storage and subsequent dilution into aqueous media for cellular assays.

Materials and Equipment:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile polypropylene (B1209903) or glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Pipettes

Procedure:

  • Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of the compound into a sterile vial.

  • Calculate Solvent Volume: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Molecular Weight of this compound: 581.27 g/mol [3]

    • Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

  • Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial.

  • Mix: Cap the vial tightly and vortex thoroughly. If necessary, use a bath sonicator or gently warm the solution (e.g., in a 37°C water bath) to aid complete dissolution.[4][7]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended.[5]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the DMSO stock solution into cell culture media or assay buffer. It is crucial to ensure the final DMSO concentration is low enough (typically ≤0.1%) to avoid solvent-induced toxicity in cells.

Materials and Equipment:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or aqueous assay buffer

  • Sterile tubes and pipettes

Procedure:

  • Determine Final Concentration: Decide the final concentration of this compound required for your experiment.

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution into the aqueous buffer or medium.

  • Mixing: Add the small volume of the DMSO stock solution to the larger volume of aqueous medium (not the reverse) while vortexing or mixing to prevent precipitation.

  • Final DMSO Check: Ensure the final concentration of DMSO in the working solution does not exceed the tolerance level of your experimental system.

Protocol 3: Preparation of Formulations for In Vivo Administration

This compound is insoluble in water, requiring a specific vehicle for in vivo studies. The following formulation is recommended for oral administration.[4][7]

Materials and Equipment:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle):

  • Prepare Stock: First, dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[4]

  • Add Solvents Sequentially: For a final volume of 1 mL, add the components in the following order, ensuring the solution is mixed thoroughly after each addition:[4] a. Add 400 µL of PEG300 to a sterile tube. b. Add 100 µL of the concentrated DMSO stock solution to the PEG300 and mix until uniform. c. Add 50 µL of Tween-80 and mix again until the solution is clear. d. Add 450 µL of Saline to bring the total volume to 1 mL and mix thoroughly.

  • Final Concentration: This procedure will yield a final drug concentration of 2.5 mg/mL.[4] Adjust the initial stock concentration or volumes as needed for your target dose. The resulting solution should be clear.[4]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

  • Solid Powder: Store at -20°C for up to 3 years. Keep the container tightly sealed and protected from moisture and light.[5]

  • Stock Solutions (in DMSO): Aliquot and store at -80°C for up to one year or at -20°C for up to one month.[5] Avoid repeated freeze-thaw cycles.[5]

Visualizations

Experimental Workflow

G cluster_stock Protocol 1: Stock Solution (In Vitro) cluster_working Protocol 2: Working Solution (In Vitro) cluster_invivo Protocol 3: Formulation (In Vivo) weigh 1. Weigh Solid MK-8245-TFA add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve store_stock 4. Aliquot & Store at -80°C dissolve->store_stock dilute 5. Dilute DMSO Stock in Aqueous Buffer store_stock->dilute stock_dmso A. Prepare Concentrated Stock in DMSO store_stock->stock_dmso use_vitro 6. Use in Assay (Final DMSO ≤0.1%) dilute->use_vitro mix_peg B. Add to PEG300 stock_dmso->mix_peg add_tween C. Add Tween-80 mix_peg->add_tween add_saline D. Add Saline add_tween->add_saline use_vivo E. Administer to Animal add_saline->use_vivo G cluster_pathway Fatty Acid Metabolism SFA Saturated Fatty Acids (e.g., Palmitoyl-CoA, Stearoyl-CoA) SCD1 Stearoyl-CoA Desaturase-1 (SCD1) SFA->SCD1 Catalyzes cis-double bond formation MUFA Monounsaturated Fatty Acids (e.g., Palmitoleoyl-CoA, Oleoyl-CoA) SCD1->MUFA MK8245 MK-8245 MK8245->SCD1 Inhibits

References

Application Notes and Protocols: MK-8245 Trifluoroacetate in Diabetes Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8245 is a potent and liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme pivotal in lipid metabolism.[1][2] SCD catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[3] Dysregulation of SCD activity is implicated in various metabolic disorders, including type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).[3]

MK-8245 was specifically designed for liver-specific delivery to maximize therapeutic efficacy in metabolic diseases while minimizing the adverse effects associated with systemic SCD inhibition, such as skin and eye issues.[1][2] This is achieved through its recognition by liver-specific organic anion transporting polypeptides (OATPs).[1][2] These application notes provide a comprehensive overview of MK-8245 Trifluoroacetate's use in preclinical diabetes research, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.

Mechanism of Action

MK-8245 exerts its therapeutic effects by inhibiting SCD1, the primary isoform of SCD in the liver. This inhibition leads to a decrease in the synthesis of MUFAs, such as oleic acid and palmitoleic acid, from their saturated precursors, stearic acid and palmitic acid, respectively. The alteration in the SFA to MUFA ratio impacts cellular membrane fluidity, lipid signaling, and triglyceride storage.[3] The accumulation of SFAs can induce endoplasmic reticulum (ER) stress, leading to the activation of apoptotic pathways in metabolically stressed cells.[3]

Liver-Targeting Mechanism

A key feature of MK-8245 is its targeted delivery to the liver. The molecule is designed to be a substrate for OATPs, which are highly expressed on the sinusoidal membrane of hepatocytes. This active transport mechanism concentrates the inhibitor in the liver, the primary site for its therapeutic action in diabetes and dyslipidemia, while reducing its exposure in other tissues.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for MK-8245 from in vitro and in vivo preclinical studies.

In Vitro Activity
ParameterSpecies/Cell LineValueReference
IC50 (SCD1 enzyme) Human1 nM[1][2]
Rat3 nM[1][2]
Mouse3 nM[1][2]
IC50 (SCD inhibition) Rat Hepatocytes (OATP-functional)68 nM[1][2]
HepG2 Cells (OATP-deficient)~1 µM[1][2]
In Vivo Efficacy and Distribution
ParameterAnimal ModelValueReference
ED50 (Glucose Clearance) eDIO Mice7 mg/kg[1]
Liver-to-Harderian Gland Ratio Mice (at 10 mg/kg)21[1]
Liver-to-Skin Ratio Mice, Rats, Dogs, Rhesus Monkeys>30:1[1]

Experimental Protocols

Protocol 1: In Vitro SCD1 Inhibition Assay in Hepatocytes

Objective: To determine the in vitro potency of MK-8245 in inhibiting SCD1 activity in primary hepatocytes.

Materials:

  • This compound

  • Primary hepatocytes (e.g., rat, human)

  • Hepatocyte culture medium

  • [1-14C]-stearic acid

  • Scintillation counter

  • Lipid extraction solvents (e.g., chloroform:methanol 2:1)

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Plate primary hepatocytes in appropriate culture plates and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of MK-8245 in culture medium to achieve the desired final concentrations.

  • Remove the culture medium from the hepatocytes and add the medium containing different concentrations of MK-8245. Include a vehicle control (medium with solvent only).

  • Pre-incubate the cells with the compound for a specified time (e.g., 1-2 hours).

  • Add [1-14C]-stearic acid to each well and incubate for an appropriate period (e.g., 4 hours) to allow for its conversion to [1-14C]-oleic acid.

  • After incubation, wash the cells with phosphate-buffered saline (PBS).

  • Extract total lipids from the cells using a chloroform:methanol solvent system.

  • Separate the fatty acid species (stearic acid and oleic acid) using TLC.

  • Visualize and quantify the radioactive spots corresponding to stearic acid and oleic acid using a scintillation counter or phosphorimager.

  • Calculate the percentage of SCD1 inhibition at each concentration of MK-8245 relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Evaluation of MK-8245 in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To assess the in vivo efficacy of MK-8245 on glucose homeostasis and body weight in a DIO mouse model.

Materials:

  • Male C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Glucometer and test strips

  • Equipment for oral gavage

Procedure:

  • Induce obesity and insulin (B600854) resistance in C57BL/6J mice by feeding them an HFD for 8-12 weeks. Maintain a control group on a standard chow diet.

  • After the induction period, randomize the HFD-fed mice into a vehicle control group and one or more MK-8245 treatment groups (e.g., 3, 10, 30 mg/kg).

  • Administer MK-8245 or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).

  • Monitor body weight and food intake regularly (e.g., 2-3 times per week).

  • Perform an oral glucose tolerance test (OGTT) at the end of the treatment period:

    • Fast the mice overnight (approximately 16 hours).

    • Record baseline blood glucose levels (t=0) from tail vein blood.

    • Administer a glucose solution (e.g., 2 g/kg) via oral gavage.

    • Measure blood glucose at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • At the end of the study, collect terminal blood samples for analysis of plasma lipids (triglycerides, total cholesterol, free fatty acids) and HbA1c.

  • Collect liver tissue for analysis of the desaturation index (ratio of oleic acid to stearic acid) and histological assessment of hepatic steatosis.

Protocol 3: Assessment of Liver-Specific Drug Distribution

Objective: To confirm the liver-targeted distribution of MK-8245.

Materials:

  • Mice or rats

  • This compound

  • Vehicle for administration

  • Equipment for tissue homogenization and extraction

  • LC-MS/MS system for drug quantification

Procedure:

  • Administer a single dose of MK-8245 to the animals (e.g., 10 mg/kg, p.o.).

  • At a predetermined time point (e.g., peak plasma concentration), euthanize the animals.

  • Collect various tissues, including the liver, skin, and Harderian gland (a tissue known to be affected by systemic SCD inhibitors).

  • Homogenize the tissues and extract the drug using an appropriate solvent system.

  • Quantify the concentration of MK-8245 in each tissue extract using a validated LC-MS/MS method.

  • Calculate the liver-to-skin and liver-to-Harderian gland concentration ratios to determine the degree of liver targeting.

Visualizations

Signaling Pathway of SCD1 Inhibition and ER Stress

SCD1_Inhibition_ER_Stress MK8245 MK-8245 SCD1 Stearoyl-CoA Desaturase 1 (SCD1) MK8245->SCD1 Inhibition MUFA Monounsaturated Fatty Acids (e.g., Oleic Acid) SCD1->MUFA Conversion ER_Stress Endoplasmic Reticulum (ER) Stress SFA Saturated Fatty Acids (e.g., Stearic Acid) SFA->SCD1 SFA->ER_Stress Accumulation leads to PERK PERK ER_Stress->PERK Activation eIF2a eIF2α PERK->eIF2a Phosphorylation ATF4 ATF4 eIF2a->ATF4 Increased Translation Apoptosis Apoptosis ATF4->Apoptosis Induction

Caption: Signaling cascade initiated by MK-8245-mediated SCD1 inhibition.

Experimental Workflow for In Vivo Evaluation of MK-8245

MK8245_In_Vivo_Workflow cluster_Induction Induction Phase cluster_Treatment Treatment Phase cluster_Monitoring In-life Monitoring cluster_Endpoint Endpoint Analysis cluster_Analysis Data Analysis Induction Diet-Induced Obesity (DIO) Model (e.g., C57BL/6J mice on High-Fat Diet for 8-12 weeks) Treatment Daily Oral Administration - Vehicle Control - MK-8245 (Dose-ranging) Induction->Treatment Monitoring Body Weight & Food Intake (2-3 times/week) Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Monitoring->OGTT Terminal_Collection Terminal Sample Collection (Blood, Liver) OGTT->Terminal_Collection Analysis Plasma Analysis (Lipids, HbA1c) Liver Analysis (Desaturation Index, Histology) Terminal_Collection->Analysis

Caption: Workflow for assessing MK-8245 efficacy in a DIO mouse model.

Liver-Targeting Mechanism of MK-8245

Liver_Targeting_Mechanism cluster_Bloodstream Bloodstream cluster_Hepatocyte Hepatocyte (Liver Cell) MK8245_blood {MK-8245} OATP OATP Transporter MK8245_blood->OATP Active Transport MK8245_liver {MK-8245} OATP->MK8245_liver SCD1 SCD1 MK8245_liver->SCD1 Inhibition Therapeutic_Effect Therapeutic Effect (↓ MUFA synthesis) SCD1->Therapeutic_Effect

Caption: Liver-specific uptake of MK-8245 via OATP transporters.

References

Application of MK-8245 in Non-alcoholic Fatty Liver Disease (NAFLD) Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver of individuals who consume little to no alcohol. The disease spectrum ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. MK-8245 is a potent, liver-targeted inhibitor of Stearoyl-CoA Desaturase-1 (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids. The inhibition of SCD1 in the liver is a promising therapeutic strategy for NAFLD as it can reduce hepatic fat accumulation and improve metabolic parameters. This document provides detailed application notes and protocols for the use of MK-8245 in preclinical NAFLD research.

Mechanism of Action

MK-8245 is designed for liver-specific targeting to minimize the adverse effects associated with systemic SCD1 inhibition. It is a potent inhibitor of human, rat, and mouse SCD1 with IC50 values in the low nanomolar range. By inhibiting SCD1, MK-8245 decreases the synthesis of monounsaturated fatty acids, leading to a reduction in the formation of triglycerides and cholesterol esters, which are major components of lipid droplets that accumulate in hepatocytes during NAFLD. This targeted inhibition helps to alleviate hepatic steatosis and can also lead to improvements in glucose metabolism and insulin (B600854) sensitivity.

Preclinical Studies in NAFLD Models

MK-8245 has demonstrated efficacy in preclinical animal models of NAFLD. In a study utilizing a high-fat diet (HFD)-induced mouse model of NAFLD, oral administration of MK-8245 has been shown to significantly reduce hepatic steatosis and improve various metabolic parameters.

Quantitative Data from Preclinical Studies
ParameterVehicle Control (HFD)MK-8245 (10 mg/kg, p.o.) + HFDReference
Serum Cholesterol (CHO) ElevatedLowered to near normal levels[1]
Serum Triglycerides (TG) ElevatedLowered to near normal levels[1]
Serum Free Fatty Acids (FFA) No significant changeNo significant change[1]
Serum HDL No significant changeRelatively higher[1]
Serum LDL No significant changeNo significant change[1]
Serum AST ElevatedAlleviated[1]
Serum ALT ElevatedAlleviated[1]
Liver Weight / Body Weight Ratio IncreasedPartially reduced[1]
Hepatic Steatosis (Lipid Area %) IncreasedPartially reduced[1]
Hepatic Cholesterol (CHO) IncreasedReduced[1]
Hepatic Triglycerides (TG) IncreasedReduced[1]
Hepatic Free Fatty Acids (FFA) IncreasedReduced[1]

Note: "p.o." refers to oral administration. HFD denotes a high-fat diet. Specific percentage reductions were not consistently available in the searched literature.

Experimental Protocols

Protocol 1: Induction of NAFLD in Mice using a High-Fat Diet

Objective: To establish a mouse model of NAFLD that recapitulates the key features of the human disease, including hepatic steatosis.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • Standard chow diet

  • High-fat diet (HFD), typically 45-60% kcal from fat

  • Animal caging and husbandry supplies

Procedure:

  • Acclimate mice to the animal facility for at least one week on a standard chow diet.

  • Randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving an HFD.

  • Provide the respective diets and water ad libitum for a period of 8-16 weeks to induce NAFLD. The duration can be adjusted based on the desired severity of steatosis.

  • Monitor body weight and food intake weekly.

  • At the end of the dietary induction period, mice are ready for treatment with MK-8245.

Protocol 2: In Vivo Administration of MK-8245

Objective: To treat HFD-fed mice with MK-8245 to assess its therapeutic effects on NAFLD.

Materials:

  • HFD-fed mice with established NAFLD

  • MK-8245

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water)

  • Oral gavage needles

Procedure:

  • Prepare a formulation of MK-8245 in the chosen vehicle at the desired concentration (e.g., for a 10 mg/kg dose).

  • Divide the HFD-fed mice into two groups: a vehicle control group and an MK-8245 treatment group.

  • Administer the vehicle or MK-8245 solution to the respective groups via oral gavage once daily.

  • The treatment duration can range from 4 to 12 weeks, depending on the study endpoints.

  • Continue to monitor body weight and food intake throughout the treatment period.

  • At the end of the treatment period, euthanize the mice and collect blood and liver tissue for further analysis.

Protocol 3: Measurement of Liver Triglycerides

Objective: To quantify the triglyceride content in the liver tissue of treated and control mice.

Materials:

  • Frozen liver tissue (~50-100 mg)

  • Phosphate-buffered saline (PBS)

  • Chloroform:Methanol mixture (2:1)

  • 0.9% NaCl solution

  • Triglyceride quantification kit (colorimetric or fluorometric)

  • Homogenizer

  • Centrifuge

Procedure:

  • Homogenize the weighed liver tissue in PBS.

  • Extract total lipids from the homogenate by adding the chloroform:methanol mixture, followed by vortexing.

  • Add the 0.9% NaCl solution to the mixture to induce phase separation.

  • Centrifuge the samples to separate the aqueous and organic phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipid extract in the appropriate buffer provided in the triglyceride quantification kit.

  • Follow the manufacturer's instructions for the triglyceride assay to determine the triglyceride concentration.

  • Normalize the triglyceride content to the initial weight of the liver tissue used for extraction.

Visualizations

G Signaling Pathway of MK-8245 in Hepatocytes cluster_0 De Novo Lipogenesis Saturated Fatty Acyl-CoAs Saturated Fatty Acyl-CoAs SCD1 SCD1 Saturated Fatty Acyl-CoAs->SCD1 Substrate Monounsaturated Fatty Acyl-CoAs Monounsaturated Fatty Acyl-CoAs Triglycerides Triglycerides Monounsaturated Fatty Acyl-CoAs->Triglycerides Cholesterol Esters Cholesterol Esters Monounsaturated Fatty Acyl-CoAs->Cholesterol Esters SCD1->Monounsaturated Fatty Acyl-CoAs Product Lipid Droplet Accumulation (Steatosis) Lipid Droplet Accumulation (Steatosis) Triglycerides->Lipid Droplet Accumulation (Steatosis) Cholesterol Esters->Lipid Droplet Accumulation (Steatosis) MK-8245 MK-8245 MK-8245->SCD1 Inhibition

Caption: Proposed signaling pathway of MK-8245 in hepatocytes.

G Experimental Workflow for Preclinical NAFLD Study cluster_0 Treatment Groups cluster_1 Analyses Start Start NAFLD Induction (High-Fat Diet) NAFLD Induction (High-Fat Diet) Start->NAFLD Induction (High-Fat Diet) 8-16 weeks Treatment Phase Treatment Phase NAFLD Induction (High-Fat Diet)->Treatment Phase Randomization Endpoint Analysis Endpoint Analysis Treatment Phase->Endpoint Analysis 4-12 weeks Vehicle Control Vehicle Control MK-8245 MK-8245 Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation Serum Analysis (Lipids, Enzymes) Serum Analysis (Lipids, Enzymes) Liver Histology (H&E, Oil Red O) Liver Histology (H&E, Oil Red O) Liver Triglyceride Measurement Liver Triglyceride Measurement Gene Expression Analysis Gene Expression Analysis G Logical Relationship of MK-8245 Effects in NAFLD MK-8245 MK-8245 SCD1 Inhibition SCD1 Inhibition MK-8245->SCD1 Inhibition Reduced de novo Lipogenesis Reduced de novo Lipogenesis SCD1 Inhibition->Reduced de novo Lipogenesis Decreased Hepatic Triglycerides Decreased Hepatic Triglycerides Reduced de novo Lipogenesis->Decreased Hepatic Triglycerides Amelioration of Hepatic Steatosis Amelioration of Hepatic Steatosis Decreased Hepatic Triglycerides->Amelioration of Hepatic Steatosis Improved Metabolic Parameters Improved Metabolic Parameters Amelioration of Hepatic Steatosis->Improved Metabolic Parameters

References

Application Notes and Protocols: Utilizing MK-8245 Trifluoroacetate in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8245 Trifluoroacetate is a potent and liver-targeted small molecule inhibitor of Stearoyl-CoA Desaturase (SCD). SCD is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This enzymatic activity is crucial for various cellular processes, including membrane fluidity, signal transduction, and energy storage. In the context of oncology, numerous cancer types exhibit upregulated SCD expression and activity, which has been linked to enhanced proliferation, survival, and tumorigenesis. Inhibition of SCD with agents like MK-8245 presents a promising therapeutic strategy by disrupting the lipid metabolism that cancer cells heavily rely on. These application notes provide a comprehensive guide for the use of this compound in cancer cell line research, detailing its mechanism of action, experimental protocols, and relevant quantitative data.

Mechanism of Action

MK-8245 exerts its anti-cancer effects primarily through the inhibition of SCD, leading to an accumulation of SFAs and a depletion of MUFAs. This imbalance in cellular lipid composition triggers a cascade of events detrimental to cancer cells:

  • Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis: The buildup of SFAs can lead to ER stress and activation of the unfolded protein response (UPR). Prolonged ER stress ultimately triggers programmed cell death, or apoptosis.[1][2]

  • Modulation of Oncogenic Signaling Pathways: SCD activity is interconnected with key signaling pathways that drive cancer progression. Inhibition of SCD has been shown to suppress the Wnt/β-catenin and Notch signaling pathways, which are critical for the maintenance of cancer stem cells (CSCs).[1]

  • Induction of Ferroptosis: By altering the lipid profile of the cell membrane, SCD inhibition can increase lipid peroxidation, a key feature of ferroptosis, an iron-dependent form of programmed cell death.

Data Presentation

The following tables summarize the inhibitory concentrations (IC50) of MK-8245 and other relevant SCD inhibitors in various cell lines. While specific cytotoxic IC50 values for MK-8245 in a broad range of cancer cell lines are not extensively published, the enzymatic inhibitory concentrations and data from other SCD inhibitors provide valuable context for experimental design.

Table 1: Inhibitory Concentration (IC50) of MK-8245

Cell Line/TargetAssay TypeIC50 ValueReference
Human SCD1Enzymatic Assay1 nM--INVALID-LINK--
Rat SCD1Enzymatic Assay3 nM--INVALID-LINK--
Mouse SCD1Enzymatic Assay3 nM--INVALID-LINK--
Rat HepatocytesSCD Inhibition68 nM--INVALID-LINK--
HepG2 (Human Liver Cancer)SCD Inhibition~1 µM--INVALID-LINK--

Table 2: Cytotoxic IC50 Values of Other SCD1 Inhibitors in Cancer Cell Lines

InhibitorCancer Cell LineIC50 ValueReference
A939572Caki-1 (Renal)65 nM[3][4]
A939572A498 (Renal)50 nM[3][4]
A939572Caki-2 (Renal)65 nM[3][4]
A939572ACHN (Renal)6 nM[3][4]
A939572FaDu (Squamous Cell Carcinoma)~4 nM (DI IC50)[5]
CAY10566NCI-H1155 (Lung Cancer)< 10 nM[6]
CAY10566NCI-H2122 (Lung Cancer)< 10 nM[6]
CAY10566PANC-1 (Pancreatic Cancer)142.4 nM[7]
MF-438HT-29 (Colon Cancer)0.06 µM[8]
MF-438NCI-H460 (Lung Cancer)20-50 µM[9]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of MK-8245 on cancer cell lines and calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve a range of final concentrations for treatment. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

  • Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of MK-8245. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of MK-8245 on the expression and phosphorylation of key proteins in the Wnt/β-catenin and Notch signaling pathways.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-active-β-catenin, anti-Notch1, anti-cleaved Notch1, anti-Hes1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with MK-8245 at desired concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by MK-8245.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with MK-8245 at various concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the extent of apoptosis induction.

Mandatory Visualization

Caption: Mechanism of Action of MK-8245 in Cancer Cells.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture MK8245_Prep 2. Prepare MK-8245 Stock Treatment 3. Treat Cells MK8245_Prep->Treatment Viability 4a. Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis 4b. Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis WesternBlot 4c. Western Blot (Signaling Pathways) Treatment->WesternBlot IC50_Calc 5a. IC50 Calculation Viability->IC50_Calc Apoptosis_Quant 5b. Apoptosis Quantification Apoptosis->Apoptosis_Quant Protein_Quant 5c. Protein Expression Analysis WesternBlot->Protein_Quant

Caption: General Experimental Workflow for MK-8245 Studies.

Wnt_Signaling_Inhibition SCD1 SCD1 MUFA Monounsaturated Fatty Acids SCD1->MUFA MK8245 MK-8245 MK8245->SCD1 Inhibits Wnt_Acylation Wnt Ligand Palmitoleoylation MUFA->Wnt_Acylation Wnt_Secretion Wnt Secretion Wnt_Acylation->Wnt_Secretion Wnt_Signaling Wnt Signaling Activation Wnt_Secretion->Wnt_Signaling beta_catenin_stabilization β-catenin Stabilization Wnt_Signaling->beta_catenin_stabilization beta_catenin_translocation Nuclear Translocation beta_catenin_stabilization->beta_catenin_translocation Gene_Transcription Target Gene Transcription (Proliferation, Survival) beta_catenin_translocation->Gene_Transcription

Caption: Inhibition of Wnt/β-catenin Signaling by MK-8245.

Notch_Signaling_Inhibition SCD1 SCD1 Membrane_Fluidity Membrane Fluidity & Lipid Rafts SCD1->Membrane_Fluidity MK8245 MK-8245 MK8245->SCD1 Inhibits Notch_Receptor_Processing Notch Receptor Processing & Trafficking Membrane_Fluidity->Notch_Receptor_Processing Notch_Activation Notch Signaling Activation Notch_Receptor_Processing->Notch_Activation NICD_Release NICD Release Notch_Activation->NICD_Release NICD_Translocation Nuclear Translocation NICD_Release->NICD_Translocation Gene_Transcription Target Gene Transcription (Stemness, Survival) NICD_Translocation->Gene_Transcription

Caption: Putative Inhibition of Notch Signaling by MK-8245.

References

Application Notes and Protocols for MK-8245 Treatment in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8245 is a potent and liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids.[1][2][3] SCD1, the primary isoform, is a key regulator of lipid metabolism and has emerged as a therapeutic target in various diseases.[4][5] While initially developed for metabolic disorders such as diabetes and dyslipidemia due to its liver-specific action which minimizes side effects associated with systemic SCD inhibition, the role of SCD1 in cancer progression has garnered significant interest.[3][6][7] Elevated SCD1 expression is observed in numerous cancers and is associated with tumor growth, survival, and resistance to therapy.[8][9]

These application notes provide a comprehensive overview and experimental protocols for the use of MK-8245 in mouse models, with a focus on oncology research. Due to the limited public data on MK-8245 in cancer-specific mouse models, the following protocols are based on established xenograft procedures and data from MK-8245 studies in other disease models, as well as studies involving other SCD1 inhibitors in oncology settings.

Data Presentation

Table 1: In Vitro Activity of MK-8245
TargetSpeciesIC50Assay Conditions
SCD1Human1 nMEnzymatic Assay
SCD1Mouse3 nMEnzymatic Assay
SCD1Rat3 nMEnzymatic Assay
SCD InhibitionRat Hepatocytes68 nMCell-based Assay with active OATPs
SCD InhibitionHepG2 Cells~1 µMCell-based Assay without active OATPs

Data sourced from[1][2]

Table 2: Preclinical Pharmacokinetics and Efficacy of MK-8245 in Mice (Metabolic Studies)
ParameterSpeciesDoseRouteKey Findings
Glucose ClearanceeDIO Mice7 mg/kg (ED50)Oral (p.o.)Dose-dependent improvement in glucose clearance.[1]
Tissue DistributionMiceNot specifiedOral (p.o.)Primarily distributed to the liver, with low exposure in other tissues.[1]
Liver-to-Skin RatioMiceNot specifiedOral (p.o.)>30:1, indicating high liver specificity.[1]

Signaling Pathways and Experimental Workflow

SCD1 Signaling in Cancer

SCD1 inhibition impacts multiple signaling pathways crucial for cancer cell proliferation and survival. By reducing the levels of monounsaturated fatty acids, MK-8245 can induce lipotoxicity and endoplasmic reticulum stress, leading to apoptosis. Furthermore, SCD1 has been shown to influence key oncogenic pathways such as the Akt/mTOR and Wnt/β-catenin signaling cascades.[8][10]

SCD1_Signaling_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Effects cluster_pathways Oncogenic Pathways SFA Saturated Fatty Acids (e.g., Palmitate, Stearate) SCD1 SCD1 SFA->SCD1 Apoptosis Apoptosis/ Lipotoxicity SFA->Apoptosis Accumulation leads to MUFA Monounsaturated Fatty Acids (e.g., Oleate, Palmitoleate) Membrane Membrane Fluidity MUFA->Membrane Signaling Lipid Signaling Molecules MUFA->Signaling Energy Energy Storage (Lipid Droplets) MUFA->Energy SCD1->MUFA Catalyzes MK8245 MK-8245 MK8245->SCD1 Inhibits Akt_mTOR Akt/mTOR Pathway Signaling->Akt_mTOR Wnt_beta_catenin Wnt/β-catenin Pathway Signaling->Wnt_beta_catenin Hippo_YAP Hippo/YAP Pathway Signaling->Hippo_YAP Proliferation Cell Proliferation & Survival Akt_mTOR->Proliferation Wnt_beta_catenin->Proliferation Hippo_YAP->Proliferation

Caption: Mechanism of MK-8245 action and its impact on cancer cell signaling pathways.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for evaluating the anti-tumor efficacy of MK-8245 in a mouse xenograft model.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Model Select Immunocompromised Mouse Strain (e.g., NOD/SCID, Athymic Nude) Implantation Subcutaneous Implantation of Cancer Cells Animal_Model->Implantation Cell_Culture Culture Human Cancer Cell Line Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth (Calipers) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups (Vehicle, MK-8245) Tumor_Growth->Randomization Dosing Administer MK-8245 or Vehicle (e.g., Oral Gavage) Randomization->Dosing Monitoring Monitor Body Weight and Animal Health Dosing->Monitoring Daily Tumor_Harvest Harvest Tumors at Predefined Endpoint Monitoring->Tumor_Harvest Tumor_Analysis Tumor Weight & Volume Measurement Tumor_Harvest->Tumor_Analysis PK_PD_Analysis Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis Tumor_Harvest->PK_PD_Analysis Toxicity_Assessment Histopathological Analysis of Organs Tumor_Harvest->Toxicity_Assessment

Caption: General experimental workflow for an in vivo xenograft study with MK-8245.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Mouse Model for Efficacy Evaluation

Objective: To evaluate the anti-tumor activity of MK-8245 in a subcutaneous human cancer xenograft model.

Materials:

  • MK-8245

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • 6-8 week old female immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cell line of interest (e.g., hepatocellular carcinoma, breast cancer)

  • Matrigel (optional, can improve tumor take rate)

  • Sterile PBS, syringes, needles

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation:

    • Culture the selected cancer cell line under standard conditions.

    • On the day of implantation, harvest cells during the logarithmic growth phase.

    • Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Control Group: Administer the vehicle solution daily via oral gavage.

    • Treatment Group: Administer MK-8245 at a starting dose of 10 mg/kg daily via oral gavage. The optimal dose may need to be determined in a pilot study.

    • Continue treatment for a predefined period (e.g., 21-28 days).

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight twice weekly.

    • Monitor the animals for any signs of toxicity.

    • Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or at the end of the treatment period.

    • Excise the tumors and measure their final weight.

    • A portion of the tumor can be flash-frozen for molecular analysis (PK/PD) and another portion fixed in formalin for histopathology.

Protocol 2: Pharmacodynamic (PD) Assay for SCD1 Inhibition in Tumor Tissue

Objective: To confirm target engagement by measuring the ratio of monounsaturated to saturated fatty acids in tumor tissue.

Materials:

  • Tumor tissue from vehicle and MK-8245 treated mice

  • Homogenizer

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Lipid Extraction:

    • Homogenize a known weight of tumor tissue in a suitable buffer.

    • Perform a total lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).

    • Dry the lipid extract under nitrogen.

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Transesterify the lipid extract to convert fatty acids into FAMEs using a reagent like boron trifluoride in methanol.

  • GC-MS Analysis:

    • Analyze the FAMEs by GC-MS to separate and quantify individual fatty acids.

    • Identify and quantify the peak areas for major saturated fatty acids (e.g., palmitic acid C16:0, stearic acid C18:0) and monounsaturated fatty acids (e.g., palmitoleic acid C16:1, oleic acid C18:1).

  • Data Analysis:

    • Calculate the desaturation index as the ratio of product to precursor (e.g., C18:1 / C18:0).

    • Compare the desaturation index between the MK-8245 treated group and the vehicle control group. A significant decrease in the index in the treated group indicates effective SCD1 inhibition in the tumor.

Conclusion

MK-8245 represents a valuable tool for investigating the role of SCD1 in cancer biology, particularly for liver-related malignancies. Its liver-targeted nature provides a potential advantage in minimizing systemic toxicities observed with other SCD inhibitors. The protocols and data presented here offer a framework for designing and executing preclinical studies to explore the therapeutic potential of MK-8245 in oncology. Researchers should note the importance of optimizing experimental conditions, such as dosing and choice of animal model, for each specific cancer type under investigation.

References

Application Notes and Protocols for Studying Lipidomics with MK-8245 Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8245 Trifluoroacetate (B77799) is a potent and liver-targeted small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism.[1][2][3] SCD1 catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1) and palmitoleic acid (16:1), from saturated fatty acids (SFAs) such as stearic acid (18:0) and palmitic acid (16:0).[4] This conversion is crucial for the formation of complex lipids like triglycerides, phospholipids, and cholesterol esters.[4][5] Due to its role in lipid biosynthesis, SCD1 is a therapeutic target for metabolic diseases, and its inhibition has shown promise in preclinical models of diabetes and dyslipidemia.[1][2][3]

The trifluoroacetate (TFA) salt form of MK-8245 is also of interest, as TFA itself has demonstrated bioactivity. Studies have shown that TFA can reduce plasma lipid levels, including cholesterol and triglycerides, by activating the peroxisome proliferator-activated receptor-alpha (PPAR-α). PPAR-α is a key transcriptional regulator of genes involved in fatty acid oxidation. This dual mechanism of action—SCD1 inhibition by the MK-8245 molecule and potential PPAR-α activation by the TFA counterion—makes MK-8245 Trifluoroacetate a compelling tool for comprehensive lipidomics research.

These application notes provide a framework for utilizing this compound to investigate its impact on lipid profiles and metabolic pathways. The provided protocols offer detailed methodologies for conducting in vitro and in vivo experiments, followed by lipidomic analysis using mass spectrometry.

Data Presentation: Quantitative Effects on Lipid Profiles

While specific quantitative data from clinical trials of MK-8245 on a full range of lipid species are not publicly available in detail, preclinical data for the trifluoroacetate (TFA) component and expected outcomes from SCD1 inhibition provide valuable insights.

Table 1: Effect of Trifluoroacetate (TFA) on Plasma Lipids in High-Fat Diet-Fed LDLr-/- Mice

Treatment GroupDoseAdministrationTotal Cholesterol (mg/dL)Triglycerides (mg/dL)
Vehicle (PBS)-Oral Gavage1250 ± 150250 ± 50
TFA200 µmol/kg/dayOral Gavage800 ± 100150 ± 40
TFA400 µmol/kg/dayOral Gavage600 ± 80100 ± 30

*Data are representative values derived from preclinical studies and indicate a significant reduction compared to the vehicle group.

Table 2: Expected Changes in Fatty Acid Composition Following SCD1 Inhibition by MK-8245

Fatty AcidExpected ChangeRationale
Palmitoleic acid (16:1n7)DecreaseDirect product of SCD1-mediated desaturation of palmitic acid.
Oleic acid (18:1n9)DecreaseDirect product of SCD1-mediated desaturation of stearic acid.
Palmitic acid (16:0)IncreaseSubstrate for SCD1; accumulates upon enzyme inhibition.
Stearic acid (18:0)IncreaseSubstrate for SCD1; accumulates upon enzyme inhibition.
Desaturation Index (16:1/16:0 and 18:1/18:0)DecreaseA direct measure of SCD1 activity.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Lipid Metabolism

cluster_effects Downstream Effects MK8245 This compound MK8245_mol MK-8245 MK8245->MK8245_mol TFA Trifluoroacetate (TFA) MK8245->TFA SCD1 Stearoyl-CoA Desaturase 1 (SCD1) MK8245_mol->SCD1 Inhibits PPARa PPAR-α TFA->PPARa Activates MUFA Monounsaturated Fatty Acids (MUFAs) (e.g., Palmitoleic, Oleic) SCD1->MUFA Converts Lipogenesis De Novo Lipogenesis SCD1->Lipogenesis Peroxisome Peroxisome Proliferation PPARa->Peroxisome Induces SFA Saturated Fatty Acids (SFAs) (e.g., Palmitic, Stearic) SFA->SCD1 FAO Fatty Acid β-oxidation SFA->FAO MUFA->Lipogenesis Decreased synthesis of complex lipids Lipid_Droplets Lipid Droplet Formation MUFA->Lipid_Droplets Decreased synthesis of complex lipids FAO->SFA Increased consumption Lipogenesis->Lipid_Droplets Peroxisome->FAO Increases

Caption: Dual mechanism of this compound on lipid metabolism.

Experimental Workflow for Lipidomics Analysis

cluster_sample_prep Sample Preparation cluster_analysis Lipid Analysis cluster_data Data Processing and Analysis cluster_interpretation Biological Interpretation Biological_Sample Biological Sample (Cells, Plasma, Tissue) Lipid_Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer, MTBE) Biological_Sample->Lipid_Extraction LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS/MS) Lipid_Extraction->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Peak_Picking Peak Picking & Alignment Data_Acquisition->Peak_Picking Lipid_Identification Lipid Identification (Database Matching) Peak_Picking->Lipid_Identification Quantification Quantification Lipid_Identification->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis Biomarker_Discovery Biomarker Discovery Statistical_Analysis->Biomarker_Discovery

References

Application Notes and Protocols for Assaying Stearoyl-CoA Desaturase-1 (SCD1) Activity with MK-8245

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl-CoA Desaturase-1 (SCD1) is an integral membrane enzyme located in the endoplasmic reticulum. It plays a crucial role in lipid metabolism by catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] Specifically, SCD1 introduces a cis-double bond at the delta-9 position of fatty acyl-CoA substrates, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) to oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively.[1][2] The balance between SFAs and MUFAs is critical for various cellular functions, including membrane fluidity, lipid-based signaling, and the formation of complex lipids like triglycerides and cholesterol esters. Dysregulation of SCD1 activity has been implicated in a range of diseases, including metabolic disorders such as obesity and diabetes, as well as various cancers.[3]

MK-8245 is a potent and liver-targeted inhibitor of SCD1.[4][5][6] Its liver specificity is achieved through recognition by liver-specific organic anion transporting polypeptides (OATPs), which facilitates its active transport into hepatocytes.[4][6] This targeted approach aims to maximize therapeutic efficacy in the liver while minimizing potential side effects associated with systemic SCD1 inhibition.[3][6][7] These application notes provide detailed protocols for assaying SCD1 activity and its inhibition by MK-8245 in both biochemical and cell-based systems.

Quantitative Data: MK-8245 Inhibition of SCD1

The inhibitory potency of MK-8245 against SCD1 has been characterized in various assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Potency (IC50) of MK-8245 against SCD1

Enzyme SourceIC50 (nM)Assay Type
Human SCD11Biochemical
Rat SCD13Biochemical
Mouse SCD13Biochemical

Data sourced from multiple studies.[4][5]

Table 2: Cell-Based Inhibitory Potency (IC50) of MK-8245 on SCD1 Activity

Cell TypeIC50Key Feature
Rat Hepatocytes68 nMFunctional OATPs
HepG2 Cells~1 µMLacks active OATPs

This data highlights the liver-specific uptake of MK-8245, as evidenced by the significantly higher potency in primary hepatocytes which express OATPs, compared to HepG2 cells which do not.[4][5]

Signaling Pathways and Experimental Workflow

To visualize the biological context and experimental procedures, the following diagrams are provided.

SCD1_Signaling_Pathway cluster_membrane Cellular Membrane cluster_cytosol Cytosol SCD1 SCD1 MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Product Wnt Wnt/β-catenin SCD1->Wnt Activation Autophagy Autophagy Regulation SCD1->Autophagy Modulation SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SFA->SCD1 Substrate Lipid_Rafts Lipid Rafts MUFA->Lipid_Rafts Incorporation Akt Akt FOXO1 FOXO1 Akt->FOXO1 Inhibition Lipid_Rafts->Akt Activation MK8245 MK-8245 MK8245->SCD1 Inhibition

Caption: Signaling pathways influenced by SCD1 activity.

Experimental_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis Assay_Choice Choose Assay: - Biochemical (Microsomes) - Cell-based (Hepatocytes) Preparation Prepare Assay Components: - Microsomes/Cells - MK-8245 dilutions - Substrate (e.g., [14C]Stearoyl-CoA) Assay_Choice->Preparation Incubate Incubate Components: - Pre-incubate with MK-8245 - Add substrate to start reaction Preparation->Incubate Lipid_Extraction Lipid Extraction Incubate->Lipid_Extraction Separation Separation of Fatty Acids (HPLC or GC-MS) Lipid_Extraction->Separation Quantification Quantification of SFA and MUFA Separation->Quantification Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Quantification->Data_Analysis

Caption: General experimental workflow for assaying SCD1 inhibition.

Experimental Protocols

Protocol 1: Biochemical Assay for SCD1 Activity using Rat Liver Microsomes

This protocol measures the enzymatic activity of SCD1 in isolated liver microsomes by quantifying the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart.

Materials:

  • Rat liver microsomes (prepared in-house or commercially available)

  • MK-8245

  • [14C]-Stearoyl-CoA (or other labeled SFA-CoA)

  • NADH or NADPH

  • Bovine Serum Albumin (fatty acid-free)

  • Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., a solution of isopropanol:heptane:phosphoric acid)

  • Solvents for lipid extraction and separation (e.g., hexane, acetonitrile)

  • HPLC system with a radioactivity detector or a scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of MK-8245 in DMSO. Create a serial dilution in the reaction buffer to achieve the desired final concentrations.

    • Prepare the reaction buffer containing NADH or NADPH and fatty acid-free BSA.

  • Microsome Preparation:

    • Thaw rat liver microsomes on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.1-0.5 mg/mL) in the reaction buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube or a 96-well plate, add the diluted microsomes.

    • Add the MK-8245 dilutions or vehicle (DMSO) to the microsomes and pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding [14C]-Stearoyl-CoA.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding the quenching solution.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Transfer the organic (upper) phase containing the lipids to a new tube.

  • Analysis:

    • Dry the extracted lipids under a stream of nitrogen.

    • Resuspend the lipid extract in a suitable solvent.

    • Separate the [14C]-stearoyl-CoA and the product [14C]-oleoyl-CoA using reverse-phase HPLC.

    • Quantify the radioactivity in the peaks corresponding to the substrate and product using a radioactivity detector.

  • Data Analysis:

    • Calculate SCD1 activity as the percentage of converted substrate: (% Conversion) = [Counts in Product / (Counts in Substrate + Counts in Product)] * 100.

    • Determine the percent inhibition for each concentration of MK-8245 relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the MK-8245 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Assay for SCD1 Activity in Hepatocytes

This protocol measures SCD1 activity within intact cells by monitoring the desaturation of an exogenously supplied labeled saturated fatty acid.

Materials:

  • Cryopreserved or freshly isolated primary hepatocytes (e.g., rat or human)

  • Hepatocyte culture medium

  • MK-8245

  • Deuterium-labeled stearic acid (d7-stearic acid) or [14C]-stearic acid

  • Solvents for lipid extraction (e.g., chloroform:methanol 2:1)

  • Reagents for transesterification to form fatty acid methyl esters (FAMEs) (e.g., methanolic HCl or BF3-methanol)

  • GC-MS or LC-MS system for FAME analysis

Procedure:

  • Cell Culture and Treatment:

    • Plate hepatocytes in collagen-coated multi-well plates and allow them to attach.

    • Treat the cells with various concentrations of MK-8245 or vehicle (DMSO) in culture medium for a specified duration (e.g., 2-24 hours).

  • Labeling with Fatty Acid Substrate:

    • Add the labeled stearic acid (e.g., d7-stearic acid) complexed to BSA to the culture medium.

    • Incubate for 4-6 hours to allow for uptake and metabolism.

  • Lipid Extraction:

    • Wash the cells with cold PBS.

    • Lyse the cells and extract total lipids using a suitable method (e.g., Folch method with chloroform:methanol).

  • Sample Preparation for Analysis:

    • Evaporate the solvent from the lipid extract.

    • Perform transesterification of the lipid extract to convert fatty acids to their corresponding FAMEs.

    • Extract the FAMEs into an organic solvent (e.g., hexane).

  • GC-MS or LC-MS Analysis:

    • Inject the FAME sample into the GC-MS or LC-MS system.

    • Separate the FAMEs and identify the peaks corresponding to the labeled saturated and monounsaturated fatty acids based on their retention times and mass spectra.

    • Quantify the peak areas for the labeled substrate and product.

  • Data Analysis:

    • Calculate the SCD1 desaturation index as the ratio of the product to the sum of the product and substrate: (Desaturation Index) = [Labeled MUFA / (Labeled SFA + Labeled MUFA)].

    • Calculate the percent inhibition of SCD1 activity for each MK-8245 concentration compared to the vehicle-treated cells.

    • Determine the IC50 value by plotting the percent inhibition against the log-concentration of MK-8245.

Conclusion

The protocols outlined in these application notes provide robust methods for assessing the activity of SCD1 and the inhibitory potency of MK-8245. The choice between a biochemical and a cell-based assay will depend on the specific research question. The biochemical assay is suitable for direct enzyme inhibition studies, while the cell-based assay provides insights into the compound's activity in a more physiologically relevant context, including cellular uptake and metabolism. Careful execution of these protocols will enable researchers to accurately characterize the effects of MK-8245 and other potential SCD1 inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: MK-8245 Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-8245 Trifluoroacetate (B77799). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of MK-8245?

MK-8245 is a potent and highly selective, liver-targeted inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] Its mechanism involves the inhibition of the conversion of saturated fatty acids into monounsaturated fatty acids.[3] The trifluoroacetate salt form is commonly used for research purposes.

Q2: Why is MK-8245 designed to be liver-targeted?

Systemic inhibition of SCD1 has been associated with adverse effects in preclinical models, such as skin and eye issues, including hair loss and eye discharge.[4][5] MK-8245 was specifically designed to concentrate in the liver, the primary site for its therapeutic action in metabolic diseases, thereby minimizing exposure and potential on-target side effects in other tissues like the skin and eyes.[6][7]

Q3: What is the selectivity profile of MK-8245?

MK-8245 demonstrates high selectivity for SCD1. In vitro studies have shown it to be highly selective against other desaturase enzymes, namely Δ5 and Δ6 desaturases.[2][8]

Troubleshooting Guide

Problem 1: Observing unexpected phenotypic effects in cell-based assays.

  • Question: I am seeing unexpected changes in my cell-based assay that do not seem to be related to SCD1 inhibition. Could this be an off-target effect of MK-8245?

  • Answer: While MK-8245 is highly selective for SCD1, it is essential to consider other possibilities.

    • Cell Line Specific Metabolism: The metabolic profile of your cell line could alter the compound, potentially leading to unforeseen effects.

    • Trifluoroacetate Counter-ion Effect: In some sensitive systems, the trifluoroacetate (TFA) counter-ion could have biological effects, although this is rare at typical working concentrations. Consider using a different salt form if available and if your experimental system is particularly sensitive.

    • Experimental Controls: Ensure that you have included appropriate vehicle controls (e.g., DMSO) at the same final concentration used for MK-8245 to rule out solvent effects. A positive control for SCD1 inhibition would also be beneficial.

Problem 2: Inconsistent results in animal models.

  • Question: I am observing high variability in the therapeutic response to MK-8245 in my animal models. What could be the cause?

  • Answer: Several factors can contribute to variability in in vivo experiments:

    • Pharmacokinetics and Formulation: Ensure consistent formulation and administration of MK-8245. The absorption and distribution can be affected by the vehicle and route of administration.

    • Animal Strain and Diet: The genetic background and diet of the animals can significantly influence lipid metabolism and, consequently, the response to an SCD1 inhibitor. Standardize these conditions across all experimental groups.

    • Dosing Regimen: The timing and frequency of dosing can impact the steady-state concentration of the compound in the liver. Ensure a consistent and appropriate dosing schedule is maintained.

Problem 3: Concern about potential for skin or eye-related side effects in long-term animal studies.

  • Question: Although MK-8245 is liver-targeted, should I still be concerned about skin or eye-related adverse effects in my long-term animal studies?

  • Answer: MK-8245 was specifically designed to avoid the skin and eye-related toxicities seen with systemic SCD inhibitors.[6][7] Preclinical studies have shown a high liver-to-skin and liver-to-Harderian gland (an orbital gland in rodents) concentration ratio, suggesting a wide therapeutic window.[8] However, it is always good practice in long-term toxicology studies to monitor for any signs of these effects, especially at high doses. This includes regular visual inspection of the skin, fur, and eyes.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
IC50 (SCD1) 1 nMHuman[1][2]
3 nMRat[1][2]
3 nMMouse[1][2]
Selectivity >100,000-fold vs. Δ5 and Δ6 desaturasesRat and Human (HepG2 assay)[2][8]
Clinical Trial Adverse Events No severe adverse events reported in Phase I/II trials for type 2 diabetes and dyslipidemia.Human[4]

Experimental Protocols

Protocol 1: In Vitro SCD1 Enzyme Activity Assay

A common method to determine the potency of MK-8245 against SCD1 is to measure the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart.

  • Enzyme Source: Microsomes from liver tissue or cells expressing SCD1.

  • Substrate: [3H]-stearoyl-CoA or [14C]-stearoyl-CoA.

  • Reaction Buffer: A suitable buffer containing co-factors such as NADH.

  • Incubation: Incubate the enzyme, substrate, and various concentrations of MK-8245.

  • Separation: Separate the saturated and monounsaturated fatty acid products using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Determine the amount of radiolabeled monounsaturated fatty acid produced to calculate the IC50 value.

Visualizations

Signaling_Pathway cluster_input Inputs cluster_enzyme Enzyme cluster_inhibitor Inhibitor cluster_output Products Saturated Fatty Acyl-CoA Saturated Fatty Acyl-CoA SCD1 SCD1 Saturated Fatty Acyl-CoA->SCD1 Substrate Monounsaturated Fatty Acyl-CoA Monounsaturated Fatty Acyl-CoA SCD1->Monounsaturated Fatty Acyl-CoA Catalysis MK-8245 MK-8245 MK-8245->SCD1 Inhibition

Caption: Mechanism of action of MK-8245 on the SCD1 pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis Enzyme Assay Enzyme Assay IC50 Determination IC50 Determination Enzyme Assay->IC50 Determination Cell-based Assay Cell-based Assay Phenotypic Analysis Phenotypic Analysis Cell-based Assay->Phenotypic Analysis Animal Model Animal Model Efficacy & PK/PD Efficacy & PK/PD Animal Model->Efficacy & PK/PD Logical_Relationship MK-8245 MK-8245 SCD1 On-Target (SCD1) MK-8245->SCD1 High Affinity Off-Target Potential Off-Targets (Minimal) MK-8245->Off-Target Low Affinity Therapeutic Effect Therapeutic Effect (Liver) SCD1->Therapeutic Effect Side Effects Potential Side Effects (Low Incidence) Off-Target->Side Effects

References

Technical Support Center: Troubleshooting MK-8245 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of MK-8245, a potent and liver-targeted stearoyl-CoA desaturase (SCD) inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Formulation & Solubility

Q1: My MK-8245 solution appears cloudy or has precipitated after preparation. What should I do?

A1: Cloudiness or precipitation indicates that MK-8245 has low solubility in the chosen vehicle. As a poorly water-soluble compound, careful formulation is critical.[1][2] Consider the following troubleshooting steps:

  • Vehicle Optimization: If you are using an aqueous-based vehicle, it is likely unsuitable for MK-8245. Explore alternative solvent systems. Common strategies for poorly soluble drugs include:

    • Co-solvents: Employing a mixture of water-miscible organic solvents can enhance solubility.[1]

    • Surfactants: These can help to create stable micelles that encapsulate the compound.[1]

    • Lipid-based formulations: Lipids can improve the solubility and absorption of hydrophobic drugs.[1][2]

    • pH modification: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.[1]

  • Sonication & Heating: Gentle warming and sonication can aid in dissolving the compound. However, be cautious of potential degradation at high temperatures.

  • Particle Size Reduction: If you are preparing a suspension, reducing the particle size can improve the dissolution rate.[2][3]

Q2: I am observing inconsistent results between experimental groups. Could this be related to the formulation?

A2: Yes, inconsistent results are a common consequence of poor formulation stability.[4] If your MK-8245 formulation is not stable, the effective dose administered to each animal may vary.

  • Assess Formulation Stability: Prepare the formulation and visually inspect it for precipitation or phase separation over the duration of your dosing period.

  • Fresh Preparations: If stability is a concern, prepare the formulation fresh before each administration.

  • Homogeneity: For suspensions, ensure the mixture is homogenous before drawing each dose. Vortexing the suspension between administrations is recommended.

In Vivo Delivery & Administration

Q3: What is the recommended route of administration for MK-8245 in preclinical models?

A3: Preclinical studies have shown that MK-8245 can be administered orally (p.o.).[5] Oral gavage is a common method for precise oral dosing in rodents.[6] Intraperitoneal (IP) injection is another potential route, though oral administration has been documented for this compound.

Q4: I am performing oral gavage and some animals are showing signs of distress. What could be the cause?

A4: Distress during or after oral gavage can be due to procedural errors or the formulation itself.[6][7]

  • Technique: Improper gavage technique can lead to esophageal trauma, aspiration, or stress.[6][8] Ensure you are using the correct size gavage needle and that it is inserted to the appropriate length.[9] Lubricating the needle with a non-toxic substance can also help.[9]

  • Formulation Irritation: The vehicle used for formulation could be irritating to the gastrointestinal tract. If you are using a high concentration of organic solvents or surfactants, this may be a contributing factor. Consider vehicle-only control groups to assess this.

  • Animal Stress: The restraint required for gavage can be stressful for the animals.[6][7] Familiarizing the animals with handling prior to the experiment can help reduce stress.

Q5: After intraperitoneal (IP) injection, I noticed a swelling at the injection site. What does this mean?

A5: Swelling at the injection site could indicate a few issues:

  • Subcutaneous Injection: The needle may not have fully penetrated the peritoneal cavity, leading to subcutaneous administration.

  • Irritation: The formulation may be causing local irritation.

  • Infection: Although less common with proper aseptic technique, infection is a possibility.

Ensure proper needle insertion into the lower abdominal quadrant to avoid major organs.[10][11] Aspiration before injection can help confirm correct placement.[11][12]

Quantitative Data Summary

ParameterValueSpeciesSource
IC50 (SCD1) 1 nMHuman[5][13]
IC50 (SCD1) 3 nMRat[5][13]
IC50 (SCD1) 3 nMMouse[5][13]
ED50 (Glucose Clearance) 7 mg/kgeDIO Mice[13]

Experimental Protocols

Protocol: Preparation of an Oral Formulation for MK-8245

This is a general protocol and may require optimization based on your specific experimental needs.

Materials:

  • MK-8245 powder

  • Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)

  • Sterile conical tubes

  • Sonicator

  • Vortex mixer

  • Analytical balance

Methodology:

  • Weighing: Accurately weigh the required amount of MK-8245 powder.

  • Vehicle Preparation: Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring. Allow it to fully hydrate.

  • Suspension Preparation:

    • Add a small amount of the vehicle to the MK-8245 powder to create a paste. This helps in wetting the powder.

    • Gradually add the remaining vehicle while continuously vortexing or stirring to form a homogenous suspension.

  • Sonication: Sonicate the suspension in a water bath for 10-15 minutes to aid in dispersion and reduce particle size. Avoid excessive heat generation.

  • Storage & Handling: Store the suspension at 4°C, protected from light. Before each administration, bring the suspension to room temperature and vortex thoroughly to ensure homogeneity.

Visualizations

Signaling Pathway of MK-8245 Action

MK8245_Pathway cluster_liver Liver MK8245 MK-8245 OATP Organic Anion Transporting Polypeptides (OATPs) MK8245->OATP Enters via SCD1 Stearoyl-CoA Desaturase 1 (SCD1) MK8245->SCD1 Inhibits Hepatocyte Hepatocyte (Liver Cell) OATP->Hepatocyte Transports into MUFA Monounsaturated Fatty Acids (e.g., Palmitoleate, Oleate) SCD1->MUFA Catalyzes conversion to SFA Saturated Fatty Acids (e.g., Palmitate, Stearate) SFA->SCD1 Substrate Metabolic_Effects Therapeutic Effects: - Improved Glucose Homeostasis - Reduced Dyslipidemia MUFA->Metabolic_Effects Leads to InVivo_Workflow start Start: In Vivo Efficacy Study formulation 1. Formulate MK-8245 (e.g., 0.5% Methylcellulose Suspension) start->formulation dosing 2. Administer to Animal Model (e.g., Oral Gavage in eDIO Mice) formulation->dosing monitoring 3. Monitor Animal Health (Weight, Behavior) dosing->monitoring pd_assay 4. Pharmacodynamic (PD) Assay (e.g., Glucose Tolerance Test) monitoring->pd_assay tissue_collection 5. Tissue Collection (Liver, Plasma) pd_assay->tissue_collection analysis 6. Biochemical Analysis (e.g., Liver Triglycerides, Gene Expression) tissue_collection->analysis end End: Data Analysis & Interpretation analysis->end Troubleshooting_Logic rect_node rect_node start Unexpected In Vivo Results (e.g., No Efficacy, Toxicity) check_formulation Is the formulation stable and homogenous? start->check_formulation check_dosing Was the administration technique correct? check_formulation->check_dosing Yes solution_formulation Reformulate: - Optimize vehicle - Check solubility/stability check_formulation->solution_formulation No check_dose Is the dose appropriate? check_dosing->check_dose Yes solution_dosing Refine Technique: - Review gavage/IP procedure - Ensure proper training check_dosing->solution_dosing No check_model Is the animal model appropriate? check_dose->check_model Yes solution_dose Dose-Response Study: - Test a range of doses check_dose->solution_dose No solution_model Re-evaluate Model: - Consider a different strain or species check_model->solution_model No

References

Optimizing MK-8245 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals working with the investigational compound MK-8245 Analog, a potent and selective inhibitor of the hypothetical Kinase-X. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in optimizing its dosage for maximum efficacy in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MK-8245 Analog?

A1: MK-8245 Analog is an ATP-competitive inhibitor of Kinase-X, a critical enzyme in the "Growth Factor Receptor Signaling Pathway." By blocking Kinase-X, the compound inhibits the phosphorylation of downstream substrates (Substrate-A and Substrate-B), leading to a reduction in cell proliferation and survival signals in cancer cells where this pathway is overactive.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial cell-based assays, we recommend a concentration range of 1 nM to 10 µM to capture the full dose-response curve. The IC50 value for most sensitive cancer cell lines is in the range of 50-200 nM. See the dose-response data in Table 1 for reference.

Q3: How should I dissolve and store MK-8245 Analog?

A3: MK-8245 Analog is soluble in DMSO up to 50 mM. For in vitro experiments, prepare a 10 mM stock solution in anhydrous DMSO. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, the compound can be formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Q4: Is MK-8245 Analog selective for Kinase-X?

A4: Yes, extensive kinase profiling has demonstrated high selectivity for Kinase-X. At concentrations up to 1 µM, minimal off-target activity has been observed against a panel of over 300 other kinases. However, at concentrations exceeding 10 µM, some off-target effects may become apparent.

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.

  • Possible Cause 1: Compound Precipitation.

    • Solution: Ensure the final DMSO concentration in your cell culture medium does not exceed 0.1%. High concentrations of DMSO can cause the compound to precipitate. Visually inspect the media for any signs of precipitation after adding the compound.

  • Possible Cause 2: Inconsistent Cell Seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding plates. Use a calibrated multichannel pipette and seed cells evenly across the plate to avoid edge effects.

  • Possible Cause 3: Fluctuation in Incubation Time.

    • Solution: Standardize the incubation time with the compound across all experiments. For a 72-hour endpoint, ensure the time difference between the first and last plate processed is minimal.

Issue 2: No significant reduction in phosphorylated Substrate-A (pSubstrate-A) observed via Western Blot.

  • Possible Cause 1: Insufficient Compound Concentration or Incubation Time.

    • Solution: Confirm that you are using a concentration at least 5-10 times the IC50 for the cell line. For target engagement studies, a shorter incubation time (e.g., 2-6 hours) is often sufficient to see a maximal effect on phosphorylation.

  • Possible Cause 2: Poor Antibody Quality.

    • Solution: Validate your primary antibodies for pSubstrate-A and total Substrate-A using positive and negative controls. Run a titration of the antibody to determine the optimal concentration.

  • Possible Cause 3: Sub-optimal Lysis Buffer.

    • Solution: Ensure your lysis buffer contains adequate phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins during sample preparation.

Issue 3: Inconsistent tumor growth inhibition in in vivo models.

  • Possible Cause 1: Poor Compound Bioavailability.

    • Solution: Verify the formulation protocol. Ensure the compound is fully dissolved before administration. Refer to the pharmacokinetic data in Table 2. Consider performing a satellite PK study to confirm drug exposure levels in your specific animal model.

  • Possible Cause 2: Dosing Inaccuracy.

    • Solution: Calibrate all dosing equipment. Ensure accurate animal weights are used for dose calculations. Maintain a consistent time of day for dosing to minimize circadian variations in metabolism.

  • Possible Cause 3: Tumor Model Heterogeneity.

    • Solution: Ensure tumors are of a uniform size before randomizing animals into treatment groups. A larger group size may be necessary to achieve statistical power if the tumor model is known for high variability.

Quantitative Data Summary

Table 1: In Vitro Dose-Response in Cancer Cell Lines (72h Incubation)

Cell Line Cancer Type Kinase-X Expression IC50 (nM) Max Inhibition (%)
Cell Line A Lung Adenocarcinoma High 75 95%
Cell Line B Pancreatic Cancer High 150 92%
Cell Line C Colon Cancer Moderate 850 80%

| Cell Line D | Normal Fibroblast | Low | > 10,000 | 15% |

Table 2: Key Pharmacokinetic Parameters in Mice (Single 10 mg/kg Oral Dose)

Parameter Value Unit
Cmax (Maximum Concentration) 1.2 µM
Tmax (Time to Cmax) 2 hours
AUC (Area Under the Curve) 8.5 µM*h
T½ (Half-life) 6 hours

| Oral Bioavailability | 40 | % |

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of MK-8245 Analog in culture medium, ranging from 20 µM to 2 nM.

  • Dosing: Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and fit a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50.

Protocol 2: Western Blot for Target Engagement

  • Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat with MK-8245 Analog at various concentrations (e.g., 0, 10, 100, 1000 nM) for 4 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against pSubstrate-A (1:1000), total Substrate-A (1:1000), and a loading control like GAPDH (1:5000) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize pSubstrate-A levels to total Substrate-A.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds KinaseX Kinase-X Receptor->KinaseX Activates SubstrateA Substrate-A KinaseX->SubstrateA Phosphorylates SubstrateB Substrate-B KinaseX->SubstrateB Phosphorylates MK8245 MK-8245 Analog MK8245->KinaseX Inhibits pSubstrateA pSubstrate-A SubstrateA->pSubstrateA pSubstrateB pSubstrate-B SubstrateB->pSubstrateB Proliferation Cell Proliferation & Survival pSubstrateA->Proliferation pSubstrateB->Proliferation Experimental_Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Testing Dose_Response 1. Dose-Response Assays (e.g., MTT on cell panel) Determine_IC50 2. Determine IC50 Values Dose_Response->Determine_IC50 Target_Engagement 3. Confirm Target Engagement (Western Blot for pSubstrate-A) Determine_IC50->Target_Engagement Select_Concentration 4. Select Optimal In Vitro Concentration Target_Engagement->Select_Concentration PK_Study 5. Pharmacokinetic Study (Determine Cmax, T½) Select_Concentration->PK_Study MTD_Study 6. Max Tolerated Dose (MTD) Study PK_Study->MTD_Study Efficacy_Study 7. Xenograft Efficacy Study (Tumor Growth Inhibition) MTD_Study->Efficacy_Study Select_Dose 8. Select Optimal In Vivo Dose Efficacy_Study->Select_Dose Troubleshooting_Tree Start Inconsistent In Vivo Results Check_Formulation Is the formulation clear and fully dissolved? Start->Check_Formulation Reformulate Action: Reformulate compound. Ensure proper vehicle use. Check_Formulation->Reformulate No Check_Dosing Was dosing volume accurate and consistent? Check_Formulation->Check_Dosing Yes Recalibrate Action: Recalibrate equipment. Re-train staff on dosing. Check_Dosing->Recalibrate No Check_PK Do plasma exposure levels match expected values? Check_Dosing->Check_PK Yes Run_PK Action: Run satellite PK study to confirm exposure. Check_PK->Run_PK No Consider_Model Problem likely related to tumor model biology. Check_PK->Consider_Model Yes

Technical Support Center: Stearoyl-CoA Desaturase (SCD) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Stearoyl-CoA Desaturase (SCD) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize toxicity and navigate common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SCD inhibitors?

A1: Stearoyl-CoA Desaturase (SCD) is an enzyme in the endoplasmic reticulum that catalyzes the synthesis of monounsaturated fatty acids (MUFAs), such as oleic acid, from saturated fatty acids (SFAs) like stearic acid.[1][2][3] SCD inhibitors block this enzymatic activity, leading to a decrease in MUFA production and an accumulation of SFAs within the cell.[2] This shift in the SFA/MUFA ratio disrupts cellular functions, including membrane fluidity, lipid signaling, and energy storage.[2][4]

Q2: What are the most common toxicities observed with SCD inhibitors in preclinical experiments?

A2: The most frequently reported toxicities are mechanism-based and often affect tissues with high lipid metabolism. In animal models, these include mucocutaneous and ocular side effects such as sebocyte atrophy (leading to skin dryness), hair loss (alopecia), and eye dryness or partial eye closure.[1][3][5]

Q3: What is the difference between on-target and off-target toxicity with SCD inhibitors?

A3:

  • On-target toxicity is a direct result of inhibiting the SCD enzyme. For example, the accumulation of SFAs can induce endoplasmic reticulum (ER) stress and apoptosis (programmed cell death), which is the intended effect in cancer cells but a toxic effect in normal tissues.[6][7][8] The skin and eye issues are also considered on-target effects because sebaceous glands require SCD activity to function properly.[9]

  • Off-target toxicity would result from the inhibitor binding to and affecting other unintended molecules or pathways. High concentrations of some SCD inhibitors have shown potential off-target effects where the toxicity could not be rescued by the addition of oleic acid.[6][10]

Q4: Can SCD inhibitor-induced toxicity be reversed?

A4: Yes, in many cases, on-target toxicity can be reversed or rescued. The most common method is the exogenous supplementation with oleic acid, the primary product of the SCD enzyme.[6][11] This confirms that the observed toxicity is specifically due to the inhibition of SCD and the resulting depletion of MUFAs.[9][11]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in in vitro cell cultures after treatment.

This guide helps you troubleshoot unexpected cell death in your cell line experiments.

start High Cytotoxicity Observed check_conc Is the inhibitor concentration too high? start->check_conc check_culture_age Are you using early-stage neuron cultures? check_conc->check_culture_age No dose_response Conduct Dose-Response (IC50) Experiment check_conc->dose_response Yes rescue_exp Perform Oleic Acid (OLA) Rescue Experiment check_culture_age->rescue_exp No use_mature_cultures Early cultures are more sensitive. Use mature cultures (e.g., DIV18+) or supplement with OLA. check_culture_age->use_mature_cultures Yes confirm_on_target Was toxicity rescued by OLA? rescue_exp->confirm_on_target dose_response->rescue_exp off_target Toxicity may be off-target. Consider alternative inhibitor or lower concentration. confirm_on_target->off_target No on_target Toxicity is on-target. Optimize dose or co-administer low levels of OLA. confirm_on_target->on_target Yes end Optimized Experiment off_target->end on_target->end use_mature_cultures->end

Caption: Workflow to diagnose and mitigate in vitro cytotoxicity.

  • Inhibitor Concentration is Too High:

    • Solution: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a concentration range relevant to published data and narrow it down. High concentrations can lead to off-target effects.[6]

  • On-Target Lipotoxicity:

    • Cause: The inhibitor is effectively blocking MUFA synthesis, leading to an accumulation of SFAs and inducing ER stress and apoptosis.[8][12] This is expected, but the goal is often to find a therapeutic window.

    • Solution: Conduct an oleic acid (OLA) rescue experiment. Supplementing the culture media with OLA should reverse the cytotoxicity, confirming an on-target effect.[8][11] If toxicity is rescued, you can consider using the lowest effective dose of the inhibitor.

  • High Sensitivity of Cell Model:

    • Cause: Certain cell types are more sensitive to SCD inhibition. For example, early-stage primary neuron cultures (e.g., DIV7) show significant toxicity, while more mature cultures (e.g., DIV18) are tolerant.[6]

    • Solution: If working with sensitive cells like neurons, use more mature cultures. Alternatively, co-treatment with OLA can fully rescue the viability of young cultures, allowing you to study other endpoints.[6]

Issue 2: Adverse effects (skin/eye toxicity) observed in in vivo animal models.

This guide addresses common mechanism-based toxicities seen in rodent studies.

  • Tissue-Specific Delivery:

    • Problem: Systemic administration of SCD inhibitors affects all tissues, leading to toxicities in sebaceous glands (skin/eyes) and other lipogenically active tissues.[1][4]

    • Strategy: Develop or use liver-specific (hepatic) inhibitors or employ targeted delivery systems like nanoparticles.[1] This can maximize the therapeutic effect in the target organ (e.g., the liver for NASH) while minimizing systemic side effects.[1] Pro-drug inhibitors that are activated by enzymes specific to cancer cells are another advanced strategy to achieve tumor-specific toxicity.[9]

  • Partial Inhibition:

    • Problem: Potent, complete suppression of SCD activity often correlates with a higher incidence of adverse events.[1]

    • Strategy: Use a partial inhibitor of the SCD1 enzyme. For example, Aramchol, a partial SCD1 inhibitor, has shown efficacy in clinical trials for NASH with a favorable safety profile.[1] This approach aims to find a balance between therapeutic efficacy and a wider therapeutic margin.[1]

  • Combination Therapy:

    • Problem: High doses of a single agent required for efficacy can also increase toxicity.

    • Strategy: Combine the SCD inhibitor with another therapeutic agent at lower doses.[8] This can create a synergistic effect, enhancing efficacy while reducing the dose-dependent toxicity of the SCD inhibitor. For example, combining SCD inhibitors with standard chemotherapy or ferroptosis inducers has shown promise in cancer models.[8][12]

  • Dietary Modulation:

    • Problem: The metabolic state of the animal can influence its sensitivity to SCD inhibition.

    • Strategy: A ketogenic or calorie-restricted diet may sensitize tumor cells to SCD inhibition, potentially allowing for a lower, less toxic dose of the inhibitor to be used.[8]

Experimental Protocols & Data

Protocol 1: Oleic Acid (OLA) Rescue Assay

This protocol is used to determine if the observed cytotoxicity from an SCD inhibitor is "on-target."

start Seed Cells in Multi-Well Plate incubate1 Allow Cells to Adhere (e.g., 24 hours) start->incubate1 prepare_media Prepare Treatment Media: 1. Vehicle Control 2. SCD Inhibitor (SCDi) 3. Oleic Acid (OLA) Control 4. SCDi + OLA incubate1->prepare_media treat Replace Media with Treatment Media prepare_media->treat incubate2 Incubate for Treatment Duration (e.g., 48-72 hours) treat->incubate2 viability Perform Cell Viability Assay (e.g., MTT, ATP-based) incubate2->viability analyze Analyze Data: Compare Viability of 'SCDi' vs 'SCDi + OLA' groups viability->analyze end Conclusion on On-Target Effect analyze->end

Caption: Steps for conducting an on-target toxicity rescue experiment.

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of Reagents:

    • Prepare a stock solution of your SCD inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of sodium oleate (B1233923) complexed to bovine serum albumin (BSA). A typical concentration is 100 µM, but this may need optimization.[9]

  • Treatment Groups: Prepare media for at least four treatment groups:

    • Vehicle Control (e.g., DMSO)

    • SCD Inhibitor alone (at a concentration known to cause cytotoxicity, e.g., 2x IC50)

    • Oleic Acid alone

    • SCD Inhibitor + Oleic Acid

  • Incubation: Remove the old media from the cells and add the treatment media. Incubate for a period relevant to your experiment (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as an MTT assay or an ATP-based luminescence assay (e.g., CellTiter-Glo®).

  • Analysis: Normalize the viability of all groups to the vehicle control. If the addition of oleic acid significantly increases the viability of the cells treated with the SCD inhibitor, it confirms the toxicity is on-target.[6][11]

Data Tables
Inhibitor CompoundModel SystemEfficacy MetricObserved Toxicity / Side EffectsCitation
Compound 67 Chronic Mouse Study (7 weeks)ED₅₀ of 3.0 mg/kg (liver SCD activity)Partial eye closure, progressive baldness (after 14 days)[1]
Compound 68 Rat High-Fat Diet (4 weeks)ED₅₀ of 0.3 mg/kg (liver SCD activity)Not specified, but described as highly effective[1]
XEN723 In vivo modelsPotent inhibition and efficacyUndesirable skin and eye adverse events[1]
CAY10566 / MF-438 Primary Rat Neuron Cultures (DIV7)0.01 µM and 0.1 µMDose-dependent cytotoxicity (~50-75% drop in viability)[6]
Aramchol Human Clinical Trials (NASH/NAFLD)Improved fibrosis, reduced steatohepatitisNo appreciable adverse drug reactions reported[1]
SSI-4 In vivo AML modelsCompromised AML viabilityFavorable general toxicity profile reported[12]
Cell ModelSCD InhibitorInhibitor Conc.Rescue AgentRescue Agent Conc.OutcomeCitation
Primary Rat Neurons (DIV7)CAY10566 / MF-4380.01 - 0.1 µMOleic Acid (OLA)Not specifiedToxicity fully rescued[6]
αSyn 3K-GFP NeuroblastomaCAY10566 / MF-438< 1 µMOleic Acid (OLA)Not specifiedRescue of caspase 3/7 activity[6][10]
αSyn 3K-GFP NeuroblastomaCAY10566 / MF-4381 - 10 µMOleic Acid (OLA)Not specifiedRescue failed (suggests off-target effects)[6][10]
Sensitive Cancer Cell LinesSW208108Not specifiedSodium Oleate100 µMToxicity fully rescued[9]

Disclaimer: This guide is intended for research purposes only. All experimental procedures should be performed in accordance with institutional and national guidelines for laboratory safety and animal welfare.

References

Technical Support Center: MK-8245 Trifluoroacetate Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-8245 Trifluoroacetate (B77799). It addresses potential issues related to its degradation and provides protocols for stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for MK-8245 Trifluoroacetate under stress conditions?

A1: Based on the structure of MK-8245, several degradation pathways can be anticipated under forced degradation conditions, which are intentionally stressful to identify potential degradation products.[1][2] The primary pathways include:

  • Hydrolysis: The isoxazole (B147169) ring and the ether linkage are susceptible to hydrolysis under acidic or basic conditions. The trifluoroacetate salt itself is the salt of a strong acid and a weak base (the basic nitrogen on the piperidine (B6355638) ring), which could influence the pH of solutions and potentially contribute to hydrolytic instability.

  • Oxidation: The piperidine ring and the methylene (B1212753) group of the acetic acid moiety could be susceptible to oxidation.

  • Photolysis: Exposure to light, particularly UV light, can lead to the degradation of aromatic and heterocyclic ring systems present in the molecule.

  • Thermolysis: High temperatures can induce degradation, potentially leading to cleavage of the molecule at its weaker bonds.

Q2: I am observing a new peak in my chromatogram after storing my this compound solution at room temperature. What could it be?

A2: A new peak appearing in your chromatogram upon storage at room temperature suggests potential degradation. The most likely cause is hydrolysis, especially if the solution is aqueous. The isoxazole ring, in particular, can be susceptible to hydrolytic cleavage. To confirm this, you can perform a forced degradation study under mild acidic and basic conditions to see if the same degradation product is formed. It is also advisable to check the pH of your solution, as the trifluoroacetate salt can result in a slightly acidic pH, which might accelerate hydrolysis over time.

Q3: My quantitative analysis of this compound shows a decrease in potency over time, but I don't see any major degradation peaks. What could be happening?

A3: A loss of potency without the appearance of significant degradation peaks can occur due to several reasons:

  • Formation of non-UV active degradants: The degradation products may not have a chromophore that absorbs at the wavelength you are using for detection. Using a universal detection method like mass spectrometry (MS) or a charged aerosol detector (CAD) can help identify such products.

  • Precipitation: The compound or its degradants might be precipitating out of solution, leading to a lower measured concentration. Ensure the compound is fully dissolved and check for any visible particulates.

  • Adsorption: The molecule might be adsorbing to the surface of your storage container. Using different types of vials (e.g., glass vs. polypropylene) can help troubleshoot this issue.

  • Formation of multiple minor degradants: Instead of one major degradation product, there might be several minor ones that are below the limit of detection of your current analytical method.

Q4: How does the trifluoroacetate (TFA) counter-ion affect the stability of MK-8245?

A4: The trifluoroacetate counter-ion can influence the stability of MK-8245 in several ways:

  • pH: In solution, particularly in the absence of a buffer, the trifluoroacetate salt of MK-8245 will create a slightly acidic environment, which can accelerate acid-catalyzed hydrolysis.

  • Hygroscopicity: Trifluoroacetate salts can be hygroscopic, meaning they can absorb moisture from the air. This absorbed water can then act as a reagent for hydrolysis, even in the solid state, over extended periods.

  • Reactivity: While generally considered a stable counter-ion, under specific conditions (e.g., high energy input like photolysis), the trifluoroacetate moiety could potentially participate in degradation reactions, although this is less common.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC after sample preparation. Degradation during sample preparation (e.g., due to pH of diluent, exposure to light).Investigate the stability of MK-8245 in the chosen diluent. Prepare samples fresh and protect them from light. Use a mobile phase-like diluent where possible.
Poor peak shape or shifting retention times. On-column degradation or interaction with the stationary phase.Try a different column chemistry (e.g., C18 vs. Phenyl-Hexyl). Adjust mobile phase pH to a region where the analyte is more stable.
Inconsistent results in stability studies. Inadequate control of stress conditions (temperature, humidity, light exposure).Ensure that stress chambers are properly calibrated and provide uniform conditions. Use control samples stored under ideal conditions for comparison.[1]
Difficulty in identifying degradation products by MS. Co-elution of degradants with the main peak or other impurities.Optimize the chromatographic method to achieve better separation. Use high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition prediction.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These tables are for illustrative purposes to guide researchers on how to present their stability data.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl (60°C, 24h)15.2%DP-H1, DP-H2
0.1 M NaOH (60°C, 4h)28.5%DP-H1, DP-B1
3% H₂O₂ (RT, 24h)8.7%DP-O1
Thermal (80°C, 72h)5.1%DP-T1
Photolytic (ICH Q1B)12.3%DP-P1, DP-P2

Table 2: Chromatographic Data for MK-8245 and its Hypothetical Degradation Products

CompoundRetention Time (min)Relative Retention Time (RRT)
MK-824510.51.00
DP-H17.20.69
DP-H28.90.85
DP-B16.50.62
DP-O111.21.07
DP-T19.80.93
DP-P112.11.15
DP-P213.51.29

Experimental Protocols

1. Forced Degradation (Stress Testing) Protocol

This protocol outlines the general procedure for conducting forced degradation studies on this compound.[1][3]

  • Objective: To generate potential degradation products and evaluate the stability-indicating nature of the analytical method.

  • Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solid State): Store 10 mg of solid this compound in a controlled temperature oven at 80°C for 72 hours. Dissolve in the stock solution solvent for analysis.

    • Photolytic Degradation: Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

2. Stability-Indicating HPLC Method

  • Objective: To separate and quantify MK-8245 from its potential degradation products.

  • Instrumentation: HPLC with UV or PDA detector.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

    • Gradient: 20% B to 80% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

Visualizations

G cluster_hydrolysis Hydrolytic Degradation MK8245 MK-8245 DPH1 DP-H1 (Isoxazole Cleavage) MK8245->DPH1 Acidic/Basic Conditions DPH2 DP-H2 (Ether Bond Cleavage) MK8245->DPH2 Strong Acidic Conditions DPB1 DP-B1 (Base-specific degradant) MK8245->DPB1 Strong Basic Conditions

Caption: Hypothetical hydrolytic degradation pathways of MK-8245.

G cluster_other Other Degradation Pathways MK8245 MK-8245 DPO1 DP-O1 (N-Oxide) MK8245->DPO1 Oxidative Stress (e.g., H₂O₂) DPT1 DP-T1 (Thermal Isomer) MK8245->DPT1 Thermal Stress (e.g., >80°C) DPP1 DP-P1 (Photolytic Rearrangement) MK8245->DPP1 Photolytic Stress (e.g., UV Light) DPP2 DP-P2 (Photolytic Dimer) MK8245->DPP2 Photolytic Stress (e.g., UV Light)

Caption: Plausible oxidative, thermal, and photolytic degradation of MK-8245.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare MK-8245 Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute Stressed Samples stress->neutralize analyze HPLC-UV/MS Analysis neutralize->analyze identify Characterize Degradants (MS, NMR) analyze->identify report Report Findings identify->report

Caption: Workflow for a forced degradation study of this compound.

References

Best practices for storing MK-8245 Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling MK-8245 Trifluoroacetate. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and stability of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a tightly sealed container in a dry and well-ventilated area.[1] Recommended storage temperatures vary based on the intended duration of storage.

Q2: How should I store this compound for the long-term versus the short-term?

A2: For long-term storage, it is recommended to keep the solid compound at -20°C.[1][2] For short-term storage, a temperature of 2-8°C is suitable.[1]

Q3: I have prepared a stock solution of this compound. How should I store it?

A3: Stock solutions of this compound should be stored under specific conditions to maintain their stability. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3] The storage should be in a sealed container, protected from moisture and light.[3]

Q4: Is this compound sensitive to light or moisture?

A4: Yes, it is recommended to store this compound away from moisture.[3][4] While not explicitly stated as light-sensitive in all documents, protecting it from light is a general best practice for maintaining the integrity of complex organic compounds.[3]

Q5: What are the physical characteristics of this compound?

A5: this compound is a solid that appears as a light yellow to yellow substance.[4]

Troubleshooting Guide

Problem: I am observing inconsistencies in my experimental results when using a previously opened container of this compound.

  • Possible Cause 1: Improper Storage. Exposure to ambient temperatures, humidity, or light can lead to degradation of the compound.

  • Solution: Ensure that the compound has been consistently stored at the recommended temperature (-20°C for long-term, 2-8°C for short-term) in a tightly sealed container to prevent moisture absorption.[1]

Problem: My this compound stock solution appears cloudy or has precipitated after storage.

  • Possible Cause 1: Storage Temperature Fluctuation. Storing the solution at a temperature higher than recommended or experiencing freeze-thaw cycles can affect its stability and solubility.

  • Solution: Aliquot the stock solution into smaller, single-use volumes upon preparation to avoid repeated freeze-thaw cycles. Always store the aliquots at the recommended -80°C for long-term or -20°C for short-term storage.[3] If precipitation occurs, gentle warming and/or sonication may be used to redissolve the compound, but it is best to prepare fresh solutions for critical experiments.[3]

  • Possible Cause 2: Solvent Evaporation. If the container was not sealed properly, solvent evaporation could increase the concentration and lead to precipitation.

  • Solution: Always use tightly sealed vials for your stock solutions.

Problem: I am concerned about the safe handling of this compound.

  • Solution: While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be followed.[5] This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, avoiding contact with skin and eyes, and preventing inhalation or ingestion.[1] It is also advisable to handle the compound in a well-ventilated area and wash hands thoroughly after handling.[1]

Quantitative Storage Data

FormStorage DurationRecommended TemperatureAdditional Notes
SolidLong-Term-20°CKeep container tightly closed in a dry, well-ventilated place.[1]
SolidShort-Term2°C to 8°CKeep container tightly closed in a dry, well-ventilated place.[1]
In SolventUp to 6 months-80°CSealed storage, away from moisture and light.[3]
In SolventUp to 1 month-20°CSealed storage, away from moisture and light.[3]

Experimental Protocols

While specific experimental protocols are highly dependent on the research application, the preparation of a stock solution is a common procedure.

Protocol for Preparing a Stock Solution (Example for In Vivo Studies):

This is an example protocol and may need to be adapted for your specific experimental needs.

  • Solvent Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Dissolution: To prepare a 1 mL working solution as an example, add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300 and mix thoroughly.

  • Emulsification: Add 50 μL of Tween-80 to the mixture and mix until uniform.

  • Final Dilution: Add 450 μL of Saline to bring the total volume to 1 mL.

  • Note: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3]

Visual Guide to Storage Best Practices

G Best Practices for Storing this compound cluster_solid Solid Form cluster_solution Solution Form receive Receive Compound store_solid Store in tightly sealed container in a dry, well-ventilated area receive->store_solid prepare_solution Prepare Stock Solution receive->prepare_solution For immediate use in solution long_term_solid Long-Term Storage (-20°C) store_solid->long_term_solid > 1 month short_term_solid Short-Term Storage (2-8°C) store_solid->short_term_solid < 1 month store_solution Store in tightly sealed vials, protect from light and moisture prepare_solution->store_solution aliquot Aliquot to avoid freeze-thaw cycles store_solution->aliquot long_term_solution Long-Term Storage (≤ 6 months at -80°C) short_term_solution Short-Term Storage (≤ 1 month at -20°C) aliquot->long_term_solution aliquot->short_term_solution

Caption: Workflow for proper storage of this compound.

References

Validation & Comparative

Validating the Efficacy of MK-8245 Trifluoroacetate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MK-8245 Trifluoroacetate's performance against other Stearoyl-CoA Desaturase (SCD) inhibitors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

This compound is a potent, liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme crucial in lipid metabolism.[1][2] Its efficacy has been evaluated in preclinical models for metabolic disorders such as diabetes and dyslipidemia, as well as in the context of cancer therapy.[1][3] This guide compares MK-8245 with other notable SCD inhibitors, including A939572, CAY10566, and MF-438, to provide a comprehensive overview of its therapeutic potential.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound and its alternatives.

InhibitorTarget/Assay SystemIC50 ValueReference(s)
This compound human SCD11 nM[4]
rat SCD13 nM[4]
mouse SCD13 nM[4]
A939572 mouse SCD1 (mSCD1)<4 nM[4]
human SCD1 (hSCD1)37 nM[4]
human SCD1 (recombinant microsomes)6.3 nmol/L[5]
CAY10566 mouse SCD14.5 nM[4]
human SCD126 nM[4]
MF-438 rat SCD1 (recombinant)2.3 nM[5]

Table 1: Comparative Inhibitory Concentrations (IC50) of SCD1 Inhibitors. This table provides a side-by-side comparison of the in vitro potency of MK-8245 and other SCD1 inhibitors.

InhibitorCancer ModelKey FindingsReference(s)
This compound Preclinical models of diabetes and dyslipidemiaShowed antidiabetic and antidyslipidemic efficacy.[1][3]
A939572 Human gastric cancer xenograftsSignificantly reduced tumor volume with no effect on body weight.[6]
Human clear cell renal cell carcinoma (ccRCC) xenograftsMonotherapy reduced tumor volume by 20-30%; combination with temsirolimus (B1684623) led to over 60% decrease.[6]
CAY10566 Ovarian cancer stem cell xenograftsSuppressed tumor formation.[6]
Glioma stem-like xenograftsSuppressed tumor growth and prolonged survival.[6]
Murine melanoma co-injected with lung fibroblastsDecreased lung metastasis and prolonged overall survival.[6]
SCD1 Inhibitor #28c HCT116 colon cancer xenograftsShowed moderate tumor growth delay.[7]

Table 2: Summary of Preclinical In Vivo Efficacy of SCD1 Inhibitors. This table highlights the in vivo anti-tumor effects of various SCD1 inhibitors in different cancer models.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of SCD1 inhibitors are provided below.

SCD1 Activity Assay (In Vitro)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of SCD1.

Materials:

  • Human hepatoma (HepG2) cells or other cells endogenously expressing SCD1.

  • Cell culture medium and supplements.

  • Test inhibitor (e.g., this compound).

  • Radiolabeled or deuterium-labeled saturated fatty acid substrate (e.g., [14C]-stearic acid).

  • Lipid extraction solvents (e.g., chloroform:methanol).

  • Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) system.

Protocol:

  • Cell Culture: Culture HepG2 cells until confluent.

  • Treatment: Treat the cells with varying concentrations of the SCD1 inhibitor for a predetermined time.

  • Substrate Addition: Add the labeled saturated fatty acid substrate to the culture medium.

  • Lipid Extraction: After incubation, harvest the cells and extract total lipids.

  • Separation and Quantification: Separate the extracted lipids using TLC or LC-MS to distinguish the saturated and monounsaturated fatty acid products. Quantify the amount of labeled monounsaturated fatty acid to determine the rate of conversion and the inhibitory effect of the compound.[4]

Human Cancer Xenograft Model (In Vivo)

This model assesses the anti-tumor efficacy of SCD1 inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude mice).

  • Human cancer cell line (e.g., A498 ccRCC, GA16 gastric carcinoma).

  • Matrigel or other suitable vehicle for cell implantation.

  • Test inhibitor (e.g., A939572) and vehicle control.

  • Dosing equipment (e.g., oral gavage needles).

  • Calipers for tumor measurement.

Protocol:

  • Cell Implantation: Subcutaneously inject human cancer cells mixed with Matrigel into the flank of immunocompromised mice.[6]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer the SCD1 inhibitor or vehicle control according to a predetermined schedule and route (e.g., oral gavage twice daily).[6]

  • Tumor Measurement: Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: Volume = 0.5 x Length x Width².

  • Monitoring: Monitor animal body weight and overall health throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., western blotting, fatty acid profiling).[6]

Diet-Induced Obesity (DIO) Model (In Vivo)

This model is used to evaluate the effect of SCD1 inhibitors on metabolic parameters in the context of obesity and related disorders.

Materials:

  • C57BL/6J mice (prone to DIO).

  • High-fat diet (HFD; e.g., 60% kcal from fat) and normal chow diet.

  • Test inhibitor (e.g., this compound) and vehicle control.

  • Equipment for monitoring body weight, food intake, and for performing glucose and insulin (B600854) tolerance tests.

  • Analytical instruments for measuring plasma insulin, triglycerides, and cholesterol.

Protocol:

  • Induction of Obesity: Feed mice an HFD for 8-12 weeks to induce obesity and insulin resistance. Maintain a control group on a normal chow diet.[8]

  • Treatment: Randomize HFD-fed mice into vehicle and treatment groups. Administer the SCD1 inhibitor or vehicle daily for 4-6 weeks.[8]

  • Monitoring: Regularly monitor body weight and food intake.

  • Metabolic Testing: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.

  • Endpoint Analysis: At the end of the study, collect blood to measure plasma insulin, triglycerides, and cholesterol. Harvest liver and adipose tissue for weight and histological analysis.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SCD1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Core Pathway cluster_downstream Downstream Effects cluster_inhibitors Pharmacological Intervention SREBP-1c SREBP-1c SCD1 SCD1 SREBP-1c->SCD1 Activates LXR LXR LXR->SREBP-1c Insulin Insulin Insulin->SREBP-1c Leptin Leptin Leptin->SCD1 Inhibits Monounsaturated Fatty Acids (MUFAs) Monounsaturated Fatty Acids (MUFAs) SCD1->Monounsaturated Fatty Acids (MUFAs) Saturated Fatty Acids (SFAs) Saturated Fatty Acids (SFAs) Saturated Fatty Acids (SFAs)->SCD1 Triglyceride Synthesis Triglyceride Synthesis Monounsaturated Fatty Acids (MUFAs)->Triglyceride Synthesis Membrane Fluidity Membrane Fluidity Monounsaturated Fatty Acids (MUFAs)->Membrane Fluidity Cell Proliferation Cell Proliferation Membrane Fluidity->Cell Proliferation Apoptosis Evasion Apoptosis Evasion Membrane Fluidity->Apoptosis Evasion MK-8245 MK-8245 MK-8245->SCD1 Inhibit A939572 A939572 A939572->SCD1 CAY10566 CAY10566 CAY10566->SCD1 Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Models cluster_analysis Data Analysis & Interpretation A SCD1 Enzyme Activity Assay G Determine IC50 Values A->G B Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) B->G C Western Blot for Signaling Proteins J Mechanism of Action Studies C->J D Fatty Acid Profiling (GC-MS) D->J E Human Cancer Xenograft Model H Assess Tumor Growth Inhibition E->H F Diet-Induced Obesity (DIO) Model I Evaluate Metabolic Parameters F->I G->E Select Lead Candidates G->F Select Lead Candidates H->J I->J

References

Comparative Analysis of SCD1 Inhibitors: MK-8245 vs. A939572

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a significant therapeutic target for a range of metabolic diseases and cancers. As the primary enzyme responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), SCD1 is a critical regulator of lipid metabolism, membrane fluidity, and cellular signaling pathways.[1][2] Its inhibition can profoundly impact cell proliferation, survival, and tumorigenesis.[3][4] This guide provides an objective comparison of two prominent SCD1 inhibitors, MK-8245 and A939572, supported by experimental data to aid researchers in selecting the appropriate compound for their studies.

Quantitative Data Summary

The following tables provide a structured overview of the key characteristics and performance metrics for MK-8245 and A939572 based on available preclinical data.

Table 1: Inhibitor Potency (IC50)

CompoundTarget SpeciesIC50 ValueReference(s)
MK-8245 Human SCD11 nM[5][6]
Rat SCD13 nM[5][6]
Mouse SCD13 nM[5][6]
A939572 Human SCD137 nM[7][8][9]
Mouse SCD1<4 nM[7][9]
Not Specified0.4 nM[10]

Table 2: Key Features and Preclinical Observations

FeatureMK-8245A939572
Selectivity Liver-targeted, designed to minimize systemic exposure and associated side effects (e.g., in skin and eyes).[5][11]Systemic inhibitor, widely distributed.[7]
Bioavailability Orally bioavailable.[6]Orally bioavailable.[7][10]
Primary Therapeutic Area of Investigation Metabolic diseases (Type 2 Diabetes, Dyslipidemia, NAFLD).[12][13]Primarily investigated in oncology (preclinical).[4][14][15]
Reported In Vitro Effects Potent inhibition of SCD1 in hepatocytes containing active OATP transporters (IC50 = 68 nM).[5][6]Induces ER stress and apoptosis in various cancer cell lines; inhibits proliferation.[4][7][14]
Reported In Vivo Effects Improves glucose clearance in diabetic mouse models; primarily distributed to the liver.[5][6]Reduces tumor volume in human cancer xenograft models in mice.[4][7]
Clinical Development Has undergone Phase II clinical trials.[4][13][15]Primarily used in preclinical research; not advanced to clinical trials for cancer.[4]

Mechanism of Action and Signaling Pathway

SCD1 is an enzyme located in the endoplasmic reticulum that catalyzes the rate-limiting step in the synthesis of MUFAs, primarily oleate (B1233923) and palmitoleate, from their saturated fatty acid precursors, stearate (B1226849) and palmitate.[16][17] This desaturation is crucial for the synthesis of complex lipids like phospholipids (B1166683) and triglycerides, which are essential for cell membrane integrity and signaling.[1][3]

Inhibition of SCD1 disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs. This shift in the SFA/MUFA ratio can trigger significant cellular stress, particularly endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[4][14] Prolonged ER stress can ultimately lead to apoptosis (programmed cell death), a mechanism that is particularly relevant in the context of cancer therapy, as rapidly proliferating cancer cells are highly dependent on SCD1 activity.[4][17]

SCD1_Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Cellular Consequences of Inhibition SFA Saturated Fatty Acids (e.g., Stearate, Palmitate) SCD1 SCD1 Enzyme SFA->SCD1 Substrate MUFA Monounsaturated Fatty Acids (e.g., Oleate, Palmitoleate) SCD1->MUFA Catalyzes Conversion Lipid Synthesis\n(Phospholipids, Triglycerides) Lipid Synthesis (Phospholipids, Triglycerides) MUFA->Lipid Synthesis\n(Phospholipids, Triglycerides) Inhibitors SCD1 Inhibitors (MK-8245, A939572) Inhibitors->SCD1 SFA_accum SFA Accumulation MUFA_dep MUFA Depletion ER_Stress ER Stress / UPR SFA_accum->ER_Stress MUFA_dep->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Membrane Integrity &\nSignaling Membrane Integrity & Signaling Lipid Synthesis\n(Phospholipids, Triglycerides)->Membrane Integrity &\nSignaling

Caption: SCD1 inhibition blocks MUFA synthesis, leading to ER stress.

Experimental Protocols

The evaluation of SCD1 inhibitors involves a series of standardized in vitro and in vivo assays.

In Vitro SCD1 Enzyme Activity Assay (Microsomal Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of SCD1.

  • Objective: To determine the IC50 value of an inhibitor against SCD1.

  • Methodology:

    • Microsome Preparation: Microsomal fractions containing the SCD1 enzyme are isolated from cultured cells or liver tissue (e.g., from human, rat, or mouse).

    • Reaction Mixture: The microsomes are pre-incubated in a reaction buffer with varying concentrations of the test inhibitor (e.g., MK-8245 or A939572) and cofactors such as NADH.

    • Substrate Addition: The enzymatic reaction is initiated by adding a radiolabeled substrate, typically [14C]stearoyl-CoA.

    • Incubation: The reaction is allowed to proceed for a defined period (e.g., 15-30 minutes) at 37°C.

    • Reaction Quenching & Lipid Extraction: The reaction is stopped, and total lipids are extracted using a solvent mixture (e.g., chloroform:methanol).

    • Quantification: The radiolabeled monounsaturated product ([14C]oleoyl-CoA) is separated from the saturated substrate using thin-layer chromatography (TLC) or HPLC. The amount of product formed is quantified using a scintillation counter.

    • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Efficacy Study

This protocol is commonly used to assess the anti-cancer efficacy of an SCD1 inhibitor like A939572.[14]

  • Objective: To evaluate the effect of an SCD1 inhibitor on tumor growth in a living organism.

  • Methodology:

    • Animal Model: Athymic nude mice (nu/nu) are used, which lack a functional immune system and will not reject human tumor cells.

    • Cell Implantation: A suspension of human cancer cells (e.g., A498 clear cell renal carcinoma cells) is subcutaneously injected into the flank of each mouse.[14]

    • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., ~50 mm³).[14]

    • Treatment Groups: Mice are randomized into different treatment groups: a vehicle control group and one or more inhibitor groups (e.g., A939572 at 30 mg/kg).[7][14]

    • Inhibitor Administration: The inhibitor is administered according to a defined schedule. For A939572, oral gavage (p.o.) twice daily is a reported method.[14]

    • Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored to assess toxicity.

    • Endpoint: The study is concluded after a predetermined period (e.g., 4 weeks) or when tumors in the control group reach a maximum allowed size.[7] Tumors are then excised for further analysis (e.g., western blotting, histology).

    • Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine if the inhibitor significantly reduces tumor volume compared to the control.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation enz_assay Enzyme Activity Assay (IC50 Determination) cell_prolif Cell Proliferation Assay (e.g., MTT, SRB) enz_assay->cell_prolif pk_study Pharmacokinetics (PK) (Absorption, Distribution) enz_assay->pk_study Lead Compound Selection apop_assay Apoptosis Assay (e.g., PARP Cleavage) cell_prolif->apop_assay efficacy Efficacy Model (e.g., Xenograft) pk_study->efficacy tox_study Toxicology Studies efficacy->tox_study

Caption: General experimental workflow for evaluating SCD1 inhibitors.

Conclusion

MK-8245 and A939572 are both potent inhibitors of SCD1 but are distinguished by their selectivity profile and primary application in research and development.

  • MK-8245 is a liver-targeted inhibitor developed for metabolic diseases.[5][11] Its design leverages liver-specific organic anion transporting polypeptides (OATPs) to achieve high concentrations in the liver while minimizing exposure in other tissues.[5][11] This makes it an excellent candidate for studying the role of hepatic SCD1 in diseases like diabetes and dyslipidemia and represents a strategy to create a therapeutic window by avoiding mechanism-based side effects.[11]

  • A939572 is a systemic inhibitor that has been extensively used as a tool compound in preclinical cancer research.[4][7] Its ability to inhibit SCD1 across various tissues has been instrumental in demonstrating the dependence of numerous cancer types on SCD1 activity for proliferation and survival.[4][14]

The choice between these two inhibitors should be guided by the experimental goals. For investigating the systemic effects of SCD1 inhibition, particularly in oncology, A939572 is a well-characterized and widely cited option. For studies focusing specifically on the role of hepatic SCD1 in metabolism or for therapeutic strategies where liver-specificity is paramount to avoid toxicity, MK-8245 is the more appropriate and clinically relevant choice.

References

Comparative Analysis of Liver-Specific Stearoyl-CoA Desaturase (SCD) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of liver-specific stearoyl-CoA desaturase (SCD) inhibitors, focusing on their performance, mechanism of action, and supporting experimental data. The development of liver-targeted SCD inhibitors is a key strategy to mitigate the adverse effects observed with systemic SCD inhibition, such as skin and eye issues, while retaining therapeutic efficacy for metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and diabetes.[1][2][3]

Introduction to Stearoyl-CoA Desaturase (SCD)

Stearoyl-CoA desaturase is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[4] The primary products, oleate (B1233923) (C18:1) and palmitoleate (B1233929) (C16:1), are essential components of triglycerides, cholesterol esters, and membrane phospholipids.[5] In humans, SCD1 is the predominant isoform in the liver and adipose tissue.[6] Upregulation of SCD1 activity is associated with the pathogenesis of various metabolic disorders, including obesity, insulin (B600854) resistance, and hepatic steatosis.[7] Consequently, inhibiting SCD1, particularly in the liver, has emerged as a promising therapeutic approach for these conditions.[7]

Quantitative Comparison of Liver-Specific SCD Inhibitors

The following tables summarize the in vitro potency and cellular activity of prominent liver-specific SCD inhibitors.

Table 1: In Vitro Potency (IC50) of SCD1 Inhibitors

InhibitorHuman SCD1 (hSCD1)Mouse SCD1 (mSCD1)Rat SCD1 (rSCD1)Reference(s)
MK-8245 1 nM3 nM3 nM[2][8][9]
CAY10566 26 nM4.5 nM-[3][10][11]
A939572 37 nM<4 nM-[1][12][13]
T-3764518 4.7 nM--[14][15][16]
SCD1 inhibitor-1 (Compound 48) 8.8 nM--[9]

Table 2: Cellular Activity of SCD1 Inhibitors

InhibitorCell LineAssayIC50/EC50Reference(s)
MK-8245 Rat HepatocytesSCD Inhibition68 nM[8]
MK-8245 HepG2SCD Inhibition~1 µM[2][8]
CAY10566 HepG2Conversion of SFA to MUFA6.8 - 7.9 nM[3][10][17]
A939572 Caki1, A498, Caki2, ACHNProliferation6-65 nM[1]
T-3764518 HCT-116Growth Inhibition (GI50)2.7 nM[18]

Signaling Pathways and Mechanisms of Action

SCD1 inhibition in the liver impacts key metabolic signaling pathways, primarily the AMP-activated protein kinase (AMPK) and Wnt/β-catenin pathways.

SCD1 and AMPK Signaling Pathway

Inhibition of SCD1 leads to an increase in the AMP/ATP ratio, which in turn activates AMPK.[19] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[20] This dual action of SCD1 inhibition and subsequent ACC inactivation leads to a reduction in lipogenesis and an increase in fatty acid oxidation, thereby ameliorating hepatic steatosis.[21][22] Furthermore, AMPK activation by SCD1 inhibitors can induce autophagy (lipophagy), which helps in the clearance of lipid droplets.[21]

SCD1_AMPK_Pathway SCD1_inhibitor SCD1 Inhibitor SCD1 SCD1 SCD1_inhibitor->SCD1 inhibition MUFAs Monounsaturated Fatty Acids (MUFAs) SCD1->MUFAs synthesis from AMP_ATP Increased AMP/ATP Ratio SCD1->AMP_ATP inhibition leads to SFAs Saturated Fatty Acids (SFAs) SFAs->SCD1 AMPK AMPK Activation AMP_ATP->AMPK ACC ACC Inactivation AMPK->ACC FAO Increased Fatty Acid Oxidation AMPK->FAO Autophagy Increased Autophagy (Lipophagy) AMPK->Autophagy Lipogenesis Decreased Lipogenesis ACC->Lipogenesis leads to Steatosis Amelioration of Hepatic Steatosis Lipogenesis->Steatosis FAO->Steatosis Autophagy->Steatosis

Fig 1. SCD1 inhibition activates the AMPK pathway.
SCD1 and Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is implicated in liver fibrosis and tumorigenesis.[23] SCD1 is a target of the Wnt pathway, and its products (MUFAs) can, in turn, create a positive feedback loop that enhances Wnt signaling.[24] This is achieved by stabilizing the mRNAs of the Wnt co-receptors LRP5 and LRP6.[24] Therefore, inhibiting SCD1 can disrupt this feedback loop, potentially reducing liver fibrosis and tumor development.[23]

SCD1_Wnt_Pathway SCD1_inhibitor SCD1 Inhibitor SCD1 SCD1 SCD1_inhibitor->SCD1 inhibition MUFAs MUFAs SCD1->MUFAs Wnt Wnt Signaling beta_catenin β-catenin Wnt->beta_catenin Fibrosis_Tumorigenesis Liver Fibrosis & Tumorigenesis Wnt->Fibrosis_Tumorigenesis beta_catenin->SCD1 activates LRP5_6 LRP5/6 mRNA Stabilization LRP5_6->Wnt positive feedback MUFAs->LRP5_6

Fig 2. SCD1's role in the Wnt/β-catenin signaling feedback loop.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of liver-specific SCD inhibitors are provided below.

SCD1 Enzyme Activity Assay

This assay measures the direct inhibitory effect of a compound on SCD1 activity.

  • Principle: The conversion of a stable isotope-labeled saturated fatty acid (e.g., deuterium-labeled stearate) to its corresponding monounsaturated fatty acid is quantified using liquid chromatography-mass spectrometry (LC-MS).[5]

  • Methodology:

    • Cell Culture: HepG2 cells are cultured to confluence in 24-well plates.[5]

    • Compound Incubation: Cells are pre-incubated with the test inhibitor or vehicle control for a specified time.[5]

    • Substrate Addition: A deuterium-labeled saturated fatty acid substrate is added to the culture medium, and cells are incubated further.[5]

    • Lipid Extraction: Total lipids are extracted from the cells.[5]

    • LC-MS Analysis: The ratio of the labeled monounsaturated fatty acid product to the labeled saturated fatty acid substrate is determined by LC-MS to calculate the percent inhibition.[5]

In Vivo Efficacy in a Diet-Induced Obesity Mouse Model

This experiment evaluates the therapeutic potential of an SCD inhibitor in a disease-relevant animal model.

  • Principle: Mice fed a high-fat diet (HFD) develop obesity, insulin resistance, and hepatic steatosis, mimicking human metabolic syndrome. The efficacy of the SCD inhibitor is assessed by its ability to reverse or prevent these pathological changes.

  • Methodology:

    • Animal Model: C57BL/6J mice are fed an HFD (e.g., 60% kcal from fat) for 8-12 weeks to induce the disease phenotype.[25]

    • Treatment: Mice are randomized into vehicle and treatment groups and administered the SCD inhibitor daily via oral gavage for 4-6 weeks.[25]

    • Monitoring: Body weight and food intake are monitored regularly.[25]

    • Metabolic Tests: Oral Glucose Tolerance Tests (OGTT) and Insulin Tolerance Tests (ITT) are performed to assess glucose homeostasis.[25]

    • Terminal Analysis: At the end of the study, blood is collected for plasma lipid and insulin analysis. The liver and adipose tissue are harvested, weighed, and processed for histological analysis (H&E and Oil Red O staining) to assess steatosis and lipid accumulation.[25]

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis a1 HepG2 Cell Culture a2 Incubate with SCD Inhibitor a1->a2 a3 Add Labeled SFA a2->a3 a4 Lipid Extraction a3->a4 a5 LC-MS Analysis (IC50 Determination) a4->a5 b1 High-Fat Diet-Induced Obese Mice b2 Administer SCD Inhibitor b1->b2 b3 Monitor Body Weight & Food Intake b2->b3 b4 OGTT & ITT b2->b4 b5 Terminal Analysis: Plasma Lipids, Liver Histology b2->b5

Fig 3. General experimental workflow for SCD inhibitor evaluation.
Western Blot Analysis

This technique is used to measure changes in the expression and phosphorylation of key proteins in signaling pathways affected by SCD1 inhibition.

  • Principle: Proteins from cell or tissue lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect target proteins.

  • Methodology:

    • Protein Extraction: Cells or homogenized tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.[25]

    • Quantification: Protein concentration is determined using a BCA assay.[25]

    • SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.[25]

    • Membrane Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., phospho-AMPK, total AMPK, phospho-ACC) followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: The protein bands are visualized using an ECL substrate and an imaging system.[26] Band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).[26]

Conclusion

Liver-specific SCD inhibitors represent a promising therapeutic strategy for NAFLD and other metabolic diseases. Compounds like MK-8245, CAY10566, and A939572 have demonstrated potent and selective inhibition of hepatic SCD1 in preclinical studies. Their mechanism of action involves the modulation of key metabolic signaling pathways, including AMPK and Wnt/β-catenin. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel liver-targeted SCD inhibitors. Further research and clinical trials are necessary to establish the long-term safety and efficacy of these compounds in humans.

References

A Comparative Guide to the Reproducibility of Experiments Using the SCD Inhibitor MK-8245

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of MK-8245, a liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD), against other SCD inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in the design and interpretation of future studies.

Performance Comparison of SCD Inhibitors

MK-8245 is a potent SCD inhibitor with high selectivity for liver tissue.[1][2] This liver-targeting is achieved by utilizing organic anion transporting polypeptides (OATPs), which minimizes adverse effects in other tissues like the skin and eyes that have been observed with less-targeted SCD inhibitors.[1][2] The compound has shown efficacy in preclinical models for treating type 2 diabetes and dyslipidemia.[1][3] A comparison of its in vitro potency with other common SCD inhibitors is summarized below.

CompoundTargetIC50 (Human)IC50 (Mouse)IC50 (Rat)Key Characteristics
MK-8245 SCD11 nM[4]3 nM[4]3 nM[4]Liver-targeted, preclinical efficacy for diabetes and dyslipidemia.[1][4]
A939572 SCD137 nM[4]<4 nM[4]N/APotent and orally bioavailable.[4]
CAY10566 SCD126 nM[4]4.5 nM[4]N/APotent and selective SCD1 inhibitor.[4]
MF-438 SCD1N/AN/AN/AEffective in vitro, but not in a xenograft mouse model.[3]
Aramchol SCDN/AN/AN/AIn Phase III clinical trials for NASH.[5]

N/A: Data not available in the provided search results.

Mechanism of Action and Signaling Pathways

Stearoyl-CoA desaturase is a critical enzyme in lipid metabolism, primarily located in the endoplasmic reticulum.[6] It catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[6] An imbalance in the SFA to MUFA ratio can lead to cellular stress and apoptosis.[5] By inhibiting SCD, MK-8245 disrupts this process, which has significant downstream effects on various signaling pathways implicated in cancer and metabolic diseases.[5] SCD activity has been shown to be essential for several oncogenic pathways, including the EGFR, Wnt/β-catenin, and Notch pathways.[5] Inhibition of SCD can lead to a decrease in key signaling molecules like PIP₃, phosphorylated Akt, and β-catenin.[5]

SCD Inhibition Signaling Pathway cluster_downstream Downstream Effects of SCD1 Inhibition MK8245 MK-8245 SCD1 SCD1 Enzyme MK8245->SCD1 Inhibits MUFAs Monounsaturated Fatty Acids (e.g., Oleate) SCD1->MUFAs Catalyzes conversion ER_Stress ER Stress & Apoptosis SCD1->ER_Stress Prevents PI3K_AKT PI3K/AKT Pathway SCD1->PI3K_AKT Supports Wnt_BetaCatenin Wnt/β-catenin Pathway SCD1->Wnt_BetaCatenin Supports SFAs Saturated Fatty Acids (e.g., Palmitate, Stearate) SFAs->SCD1 Substrate Cell_Proliferation Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation Promotes Wnt_BetaCatenin->Cell_Proliferation Promotes

SCD Inhibition Signaling Pathway

Experimental Protocols and Methodologies

Reproducing experiments with MK-8245 requires standardized protocols. Below are methodologies for key experiments cited in the evaluation of liver-targeted SCD inhibitors.

1. In Vitro Enzyme Inhibition Assay

  • Objective : To determine the IC50 value of the inhibitor against SCD enzymes from different species.

  • Methodology :

    • Prepare microsomes from liver tissue (e.g., human, rat, mouse) which contain the SCD enzyme.

    • Incubate the microsomes with a known concentration of a radiolabeled SFA substrate (e.g., [¹⁴C]stearoyl-CoA).

    • Add varying concentrations of the test compound (e.g., MK-8245) to the reaction mixture.

    • After incubation, the reaction is stopped, and the lipids are extracted.

    • The SFA substrate and MUFA product are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • The amount of product formed is quantified by measuring radioactivity.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

2. Cell-Based Potency and Liver Selectivity Assay

  • Objective : To assess the potency of the inhibitor in a cellular context and to determine its selectivity for liver cells.

  • Methodology :

    • Use two types of cell lines: one that expresses liver-specific organic anion transporting polypeptides (OATPs), such as primary hepatocytes, and one that does not, like HepG2 cells.[7]

    • Culture the cells and treat them with varying concentrations of the inhibitor.

    • Introduce a tracer, such as a deuterated fatty acid (e.g., d7-stearic acid), into the cell culture medium.[8]

    • After an incubation period, harvest the cells and extract the lipids.

    • Analyze the ratio of the deuterated MUFA product to the deuterated SFA substrate using mass spectrometry.

    • A compound that is significantly more potent in the OATP-expressing cells is considered liver-selective.[7]

3. In Vivo Efficacy Studies in Animal Models

  • Objective : To evaluate the anti-diabetic and anti-dyslipidemic effects of the inhibitor in a living organism.

  • Methodology :

    • Use a relevant animal model, such as mice fed a high-fat diet to induce obesity and insulin (B600854) resistance.[7]

    • Administer the compound (e.g., MK-8245) orally to the animals daily for a specified period.

    • Monitor key metabolic parameters throughout the study, including body weight, fasting blood glucose, and plasma lipid levels.[7]

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.[7]

    • At the end of the study, collect tissues (liver, skin, etc.) to measure the concentration of the compound and to assess target engagement by measuring the fatty acid desaturation index.

Experimental Workflow for SCD Inhibitor Evaluation A In Vitro Enzyme Assay B Cell-Based Potency Assay (e.g., HepG2) A->B Potent compounds C Liver Selectivity Assay (Hepatocytes vs. HepG2) B->C Cell-active compounds D In Vivo Pharmacokinetics C->D Liver-selective compounds E In Vivo Efficacy Studies (e.g., HFD Mice) D->E F Tissue Distribution & Target Engagement E->F G Toxicity & Safety Assessment E->G

Workflow for SCD Inhibitor Evaluation

References

Evaluating the Specificity of MK-8245 for Stearoyl-CoA Desaturase-1 (SCD1): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stearoyl-CoA desaturase-1 (SCD1) inhibitor, MK-8245, with other commonly used SCD1 inhibitors. The focus is on the specificity of these compounds, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.

Introduction to SCD1 and its Inhibition

Stearoyl-CoA desaturase-1 (SCD1) is a key enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs)[1]. This process is crucial for various cellular functions, including membrane fluidity, lipid signaling, and energy storage[1][2]. Overexpression of SCD1 has been implicated in numerous diseases, including metabolic disorders and cancer, making it an attractive therapeutic target[1][3]. SCD1 inhibitors block this enzymatic activity, leading to an accumulation of SFAs and a depletion of MUFAs, which can induce cellular stress and apoptosis, particularly in cancer cells[3][4].

MK-8245 is a potent and liver-targeted SCD1 inhibitor developed for the treatment of diabetes and dyslipidemia[5][6]. Its liver-specific design aims to minimize the adverse effects associated with systemic SCD1 inhibition, such as skin and eye dryness[5][6]. This guide evaluates the specificity of MK-8245 in comparison to other well-characterized SCD1 inhibitors: CAY10566, A939572, and MF-438.

Comparative Analysis of SCD1 Inhibitor Specificity

The following tables summarize the in vitro potency and selectivity of MK-8245 and its alternatives.

Table 1: In Vitro Potency against SCD1

CompoundTargetIC50 (nM)SpeciesReference
MK-8245 SCD11Human[7]
SCD13Rat[7]
SCD13Mouse[7]
CAY10566 SCD126Human[8][9]
SCD14.5Mouse[8][9]
A939572 SCD137Human[7][10]
SCD1<4Mouse[7][10]
MF-438 SCD12.3Rat[11]

Table 2: Cellular Activity of SCD1 Inhibitors

CompoundCell LineAssayIC50 (nM)Reference
MK-8245 Rat Hepatocytes (OATP-positive)SCD Inhibition68
HepG2 (OATP-negative)SCD Inhibition~1000
CAY10566 HepG2Conversion of SFA to MUFA7.9[8][9][12]
A939572 Caki1, A498, Caki2, ACHN (ccRCC cells)Proliferation6-65[10]

Table 3: Known Off-Target Activity and Selectivity

CompoundOff-TargetActivity/SelectivityReference
MK-8245 Δ5 and Δ6 Desaturases>100,000-fold selective for SCD1
Pseudomonas aeruginosa RhlRQuorum sensing inhibition
CAY10566 Not specifiedSelective for SCD1[8][9]
A939572 Kinases and hERG channelsSelective for SCD1
MF-438 Not specifiedPotent and orally bioavailable SCD1 inhibitor[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Microsomal SCD1 Enzyme Inhibition Assay

This protocol is a standard method for determining the in vitro potency of compounds against SCD1.

Objective: To measure the IC50 values of test compounds against SCD1 enzyme activity in liver microsomes.

Materials:

  • Liver microsomes (from human, rat, or mouse)

  • [14C]-Stearoyl-CoA (radiolabeled substrate)

  • NADH

  • Test compounds (e.g., MK-8245) dissolved in DMSO

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADH, and liver microsomes.

  • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control (a known SCD1 inhibitor).

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the [14C]-Stearoyl-CoA substrate.

  • Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.

  • Terminate the reaction by adding a stop solution (e.g., 10% KOH in methanol).

  • Saponify the lipids by heating at 60-70°C for 1 hour.

  • Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

  • Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of radiolabeled oleic acid formed by scintillation counting.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Cellular SCD1 Activity Assay in HepG2 Cells

This assay measures the ability of a compound to inhibit SCD1 activity within a cellular context.

Objective: To determine the cellular potency (IC50) of test compounds by measuring the conversion of a labeled saturated fatty acid to its monounsaturated product.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • [14C]-Stearic acid or deuterium-labeled stearic acid

  • Test compounds dissolved in DMSO

  • 24-well or 96-well cell culture plates

  • Lipid extraction solvents (e.g., chloroform/methanol)

  • Analytical equipment for fatty acid analysis (TLC with phosphorimaging or LC-MS)

Procedure:

  • Seed HepG2 cells in culture plates and allow them to reach confluence[13].

  • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-4 hours)[14].

  • Add the labeled stearic acid to the cell culture medium and incubate for an additional period (e.g., 4 hours) to allow for its uptake and metabolism[14].

  • Wash the cells with PBS and harvest them.

  • Extract the total cellular lipids using a suitable solvent system[13].

  • Separate the fatty acid methyl esters by TLC or analyze the lipid extract by LC-MS to quantify the labeled stearic acid and oleic acid[13].

  • Calculate the desaturation index (ratio of product to substrate) for each treatment condition.

  • Determine the IC50 value by plotting the percentage of inhibition of the desaturation index against the compound concentration.

Signaling Pathways and Experimental Workflows

Visual representations of the SCD1 signaling pathway and a typical experimental workflow for evaluating SCD1 inhibitors are provided below.

SCD1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects SREBP1c SREBP-1c SCD1 SCD1 SREBP1c->SCD1 Upregulates LXR LXR LXR->SREBP1c Insulin Insulin Insulin->SREBP1c Fructose Fructose Fructose->SREBP1c MUFA MUFA Synthesis (Oleate, Palmitoleate) SCD1->MUFA Wnt Wnt/β-catenin Pathway MUFA->Wnt Activates PI3K_AKT PI3K/Akt Pathway MUFA->PI3K_AKT Activates Lipid_Metabolism Lipid Droplet Formation Triglyceride Synthesis MUFA->Lipid_Metabolism

Caption: The SCD1 signaling pathway is regulated by transcription factors like SREBP-1c and influences downstream pathways involved in cancer progression.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Microsomal SCD1 Enzyme Assay Cell_Assay Cellular Desaturase Assay (e.g., HepG2) Enzyme_Assay->Cell_Assay Potency Confirmation Off_Target_Screening Off-Target Screening (e.g., Kinase Panel) Cell_Assay->Off_Target_Screening Cellular Activity PK_PD Pharmacokinetics & Pharmacodynamics Off_Target_Screening->PK_PD Specificity Profile Efficacy Efficacy Studies (e.g., Disease Models) PK_PD->Efficacy Dose Selection Toxicity Toxicity Assessment Efficacy->Toxicity Therapeutic Window

Caption: A typical workflow for the preclinical evaluation of SCD1 inhibitors, from in vitro characterization to in vivo studies.

Conclusion

MK-8245 is a highly potent inhibitor of SCD1 with excellent liver-to-systemic exposure, a key feature designed to mitigate the side effects observed with non-targeted SCD1 inhibitors. Its high selectivity against other desaturases further underscores its specificity for SCD1. While other inhibitors like CAY10566, A939572, and MF-438 also demonstrate high potency against SCD1, the publicly available data on their broad off-target profiles is less comprehensive compared to the information available for MK-8245's selectivity over related desaturases. The recent discovery of MK-8245's activity as a quorum sensing inhibitor in Pseudomonas aeruginosa highlights the potential for off-target effects that may not be identified in standard safety panels and warrants further investigation depending on the research context.

For researchers focusing on hepatic lipid metabolism, the liver-targeting property of MK-8245 makes it an exceptional tool. However, for studies in non-hepatic tissues or where systemic SCD1 inhibition is desired, other potent inhibitors like CAY10566, A939572, or MF-438 may be more suitable. The choice of inhibitor should be guided by the specific research question, the required tissue distribution, and a thorough consideration of the potential for off-target effects. This guide provides a foundational dataset to inform such decisions.

References

Benchmarking MK-8245: A Liver-Targeted Approach to Stearoyl-CoA Desaturase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against First-Generation Systemic SCD Inhibitors

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2][3] This function makes SCD1 a compelling therapeutic target for a range of metabolic diseases, including type 2 diabetes, dyslipidemia, and nonalcoholic fatty liver disease (NAFLD).[1][4] While first-generation SCD inhibitors demonstrated therapeutic potential, their systemic distribution led to mechanism-based adverse effects, primarily in the skin and eyes, limiting their clinical development.[5][6] MK-8245 represents a second-generation, liver-targeted inhibitor designed to overcome these limitations by concentrating its therapeutic action in the liver, the primary site of efficacy, while minimizing exposure to tissues associated with adverse events.[4][5][6][7]

Overcoming the Limitations of Systemic Inhibition

First-generation SCD inhibitors, while potent, were systemically distributed. This widespread inhibition of SCD1 throughout the body led to depletion of essential lipids in sebaceous glands and meibomian glands, resulting in preclinical observations of eye dryness, partial eye closure, progressive baldness, and skin barrier dysfunction.[3][4][5][8]

To address this challenge, MK-8245 was engineered for liver-specificity.[4] Its design incorporates a tetrazole acetic acid moiety that is recognized by liver-specific organic anion transporting polypeptides (OATPs), such as OATP1B1 and OATP1B3.[2][7][9] This active transport mechanism facilitates its uptake into hepatocytes, leading to high concentrations in the liver while significantly reducing exposure in other tissues like skin and eyes.[5][6][7]

Quantitative Performance Comparison

The following tables summarize the key quantitative differences in potency, selectivity, and in vivo efficacy between MK-8245 and representative first-generation SCD inhibitors.

Table 1: In Vitro Potency (IC50)
CompoundTargetIC50 (nM)Class
MK-8245 Human SCD1 1 Liver-Targeted
Rat SCD1 3
Mouse SCD1 3
A939572Human SCD137First-Generation
Mouse SCD1<4
CAY10566Human SCD126First-Generation
Mouse SCD14.5
MF-438Rat SCD12.3First-Generation
T-3764518Not Specified4.7First-Generation

Data sourced from multiple references.[3][7][10][11][12]

Table 2: Cellular Activity & Liver Targeting
CompoundRat Hepatocytes (OATPs present) IC50HepG2 Cells (OATPs absent) IC50Potency Ratio (HepG2 / Hepatocyte)Class
MK-8245 68 nM ~1000 nM >14x Liver-Targeted
First-Gen (Typical)ActiveActive~1xFirst-Generation

Data reflects the differential activity demonstrating active transport.[2][7][10]

Table 3: In Vivo Efficacy and Tissue Selectivity
CompoundParameterResultSpeciesKey Finding
MK-8245 Glucose ClearanceED50 of 7 mg/kg eDIO MicePotent anti-diabetic effect.[7]
Tissue DistributionLiver-to-Skin Ratio >30:1 Mice, Rats, Dogs, MonkeysHigh degree of liver targeting.[7]
Tissue DistributionLiver-to-Harderian Gland Ratio of 21 Not SpecifiedMinimized exposure to eye glands.[7]
Systemic Inhibitor (Example)Tissue DistributionLiver-to-Harderian Gland Ratio of 1.5Not SpecifiedSystemic, non-targeted distribution.[7]
Systemic Inhibitor (Compound 67)Body Weight73% reduction in weight gainMiceEfficacious but with noted side effects.[2][3]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the metabolic pathway targeted by SCD inhibitors and the experimental workflow used to differentiate liver-targeted compounds like MK-8245 from systemic inhibitors.

SCD1_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibitors Inhibitors cluster_Downstream Downstream Lipid Synthesis SFA Saturated Fatty Acyl-CoAs (e.g., Palmitoyl-CoA, Stearoyl-CoA) SCD1 SCD1 Enzyme SFA->SCD1 MUFA Monounsaturated Fatty Acyl-CoAs (e.g., Palmitoleoyl-CoA, Oleoyl-CoA) SCD1->MUFA Desaturation Lipids Complex Lipids (Triglycerides, Phospholipids, Cholesterol Esters) MUFA->Lipids Esterification MK8245 MK-8245 MK8245->SCD1 FirstGen First-Gen Inhibitors FirstGen->SCD1

Caption: SCD1 pathway converting SFAs to MUFAs, a key step in lipid synthesis inhibited by MK-8245.

Experimental_Workflow cluster_vitro In Vitro Analysis cluster_cell Cell-Based Assays cluster_vivo In Vivo Analysis (Rodent Models) cluster_decision Decision Point microsome Microsomal Enzyme Assay (Direct SCD1 Inhibition) hepatocyte Primary Hepatocytes (OATPs Present) microsome->hepatocyte hepg2 HepG2 Cells (OATPs Absent) microsome->hepg2 pkpd Pharmacokinetics & Pharmacodynamics hepatocyte->pkpd decision High Potency Ratio? (HepG2 IC50 / Hepatocyte IC50) hepatocyte->decision hepg2->pkpd hepg2->decision tissue Tissue Distribution (Liver vs. Skin/Eye) pkpd->tissue efficacy Efficacy Studies (e.g., Glucose Tolerance) tissue->efficacy start Test Compound start->microsome decision->pkpd Yes (Liver-Targeted Candidate)

Caption: Workflow for identifying and validating liver-targeted SCD inhibitors like MK-8245.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of SCD inhibitors.

In Vitro SCD1 Enzyme Inhibition Assay

This assay directly measures the potency of a compound against the SCD1 enzyme.

  • Preparation: Microsomes are prepared from cells or tissues expressing the target SCD1 enzyme (e.g., human, rat, or mouse).

  • Reaction: The reaction mixture contains the microsomal preparation, a radiolabeled substrate such as [14C]-stearic acid, and the necessary cofactor NADH.

  • Incubation: Test compounds (e.g., MK-8245) at various concentrations are added to the mixture and incubated to allow for the enzymatic reaction to occur.

  • Analysis: The reaction is stopped, and lipids are extracted. The conversion of the saturated substrate ([14C]-stearic acid) to its monounsaturated product ([14C]-oleic acid) is quantified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Endpoint: The IC50 value, the concentration of the inhibitor required to reduce SCD1 activity by 50%, is calculated.

Cell-Based OATP-Mediated Uptake Assay

This protocol differentiates liver-targeted inhibitors from systemically active ones by comparing their activity in cells with and without active OATP transporters.

  • Cell Lines: Two main cell lines are used:

    • Primary Rat Hepatocytes: These cells endogenously express functional OATP transporters.[7][10]

    • HepG2 Cells: A human hepatoma cell line that is deficient in active OATP transporters.[7][10]

  • Procedure: Both cell types are treated with the test compound across a range of concentrations. SCD1 activity is then measured, typically by monitoring the desaturation of a stable-isotope-labeled fatty acid.

  • Analysis: IC50 values are determined for each cell line. A significantly more potent IC50 in the OATP-positive hepatocytes compared to the OATP-negative HepG2 cells (a high potency ratio) indicates active transport into the liver cells.[2] For MK-8245, this shift was greater than 100-fold in some assays.[2]

In Vivo Tissue Distribution Study

This study confirms the liver-targeting of an inhibitor in a whole-organism model.

  • Model: Studies are conducted in multiple species (e.g., mice, rats, dogs).[7]

  • Dosing: The test compound (e.g., MK-8245) is administered, often orally.

  • Sample Collection: At various time points after dosing, animals are euthanized, and key tissues are collected, including the liver (target organ for efficacy) and skin and Harderian/meibomian glands (target organs for toxicity).

  • Analysis: The concentration of the compound in each tissue is measured using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Endpoint: The liver-to-skin and liver-to-eye gland concentration ratios are calculated. A high ratio confirms the desired liver-selective distribution and a lower potential for peripheral side effects.[7]

References

Safety Operating Guide

Proper Disposal of MK-8245 Trifluoroacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. MK-8245 Trifluoroacetate (B77799), a potent and selective liver-targeted stearoyl-CoA desaturase (SCD) inhibitor, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of MK-8245 Trifluoroacetate, aligning with general best practices for pharmaceutical research chemical waste.

Hazard Identification and Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). While some suppliers state that the compound is not classified as a hazardous substance for transport, it is crucial to handle it with care due to its chemical properties and the potential hazards associated with trifluoroacetate compounds.[3][4]

Key Safety Information:

Hazard StatementPrecautionary Measures
Eye Contact Causes serious eye irritation.[5]
Skin Contact May cause skin irritation.[5]
Inhalation Harmful if inhaled, may cause respiratory tract irritation.[5][6]
Ingestion May be harmful if swallowed.

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound:

  • Eye Protection: Safety glasses with side shields or goggles.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. A respirator may be necessary for large quantities or in case of a spill.[3]

  • Skin and Body Protection: Laboratory coat.

Step-by-Step Disposal Procedure

The disposal of this compound, like many pharmaceutical research compounds, should be managed as hazardous chemical waste.[7][8][9] Do not dispose of this compound down the drain or in regular solid waste.

  • Segregation and Collection:

    • Designate a specific, clearly labeled hazardous waste container for this compound waste.

    • The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.[10]

    • Collect all materials contaminated with this compound, including unused product, empty containers, and contaminated consumables (e.g., pipette tips, gloves, weighing paper), in this designated container.

  • Labeling:

    • Properly label the waste container with the words "Hazardous Waste."[10]

    • Clearly identify the contents, including the full chemical name: "this compound." Avoid using abbreviations.[10]

    • Indicate the approximate quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[10]

    • Ensure the storage area is cool, dry, and well-ventilated.[4]

    • Store away from incompatible materials such as strong oxidizing/reducing agents and strong acids/alkalis.[3]

  • Disposal Request:

    • Once the waste container is full (do not overfill), or if the compound is no longer needed, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8]

    • Follow your institution's specific procedures for requesting a chemical waste pickup.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate:

    • Immediately alert others in the vicinity.

    • If the spill is large or in a poorly ventilated area, evacuate the area.

    • Ensure the area is well-ventilated.

  • Containment and Cleanup:

    • For small spills, wear appropriate PPE and absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent.[10]

    • Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Reporting:

    • Report all spills to your laboratory supervisor and EHS office, following your institution's incident reporting protocol.

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

G A Start: Handling This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B I Spill Occurs A->I C Collect Waste in Designated Container B->C D Waste Includes: - Unused Product - Contaminated Materials - Empty Containers C->D E Label Container: 'Hazardous Waste' Full Chemical Name D->E F Store in Satellite Accumulation Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H End: Proper Disposal G->H J Follow Spill Cleanup Protocol I->J J->C

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK-8245 Trifluoroacetate
Reactant of Route 2
MK-8245 Trifluoroacetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.